(+/-)-PPCC oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C50H60N2O10 |
|---|---|
Molecular Weight |
849.0 g/mol |
IUPAC Name |
methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C24H29NO3.C2H2O4/c2*1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19;3-1(4)2(5)6/h2*3-11,21,27H,12-17H2,1-2H3;(H,3,4)(H,5,6)/t2*21-,24+;/m00./s1 |
InChI Key |
LPXXXSSQWSSWPQ-QXIUMQGISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Analysis: PPCC Oxalate Binding Kinetics and Sigma Receptor Selectivity
Topic: Technical Analysis of PPCC Oxalate: Binding Kinetics and Sigma Receptor Selectivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(±)-PPCC oxalate is a high-affinity, selective ligand for the sigma-1 receptor (
Chemical Profile and Identification
PPCC functions as a potent agonist at the
-
Common Name: (±)-PPCC oxalate
-
IUPAC Name: (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester oxalate
-
CAS Number: 932736-91-9 (free base), 1781628-91-8 (oxalate salt)
-
Molecular Formula:
-
Molecular Weight: 469.53 g/mol
Binding Affinity Analysis ( Values)
The following data represents the equilibrium dissociation constants (
Table 1: Comparative Binding Affinity of PPCC Oxalate
| Receptor Subtype | Radioligand Used | Tissue Source | Selectivity Ratio ( | |
| Sigma-1 ( | Guinea Pig Brain | 1.5 | N/A | |
| Sigma-2 ( | Rat Liver | 50.8 | 33.8 |
Data Source: Prezzavento et al. (2007) [1].
Interpretation:
The low nanomolar
Experimental Protocol: Radioligand Binding Assay
This protocol is designed as a self-validating system. The inclusion of specific masking agents and control ligands ensures that the measured radioactivity corresponds strictly to the target receptor subtype.
Phase 1: Membrane Preparation
Causality: Fresh membrane preparations are critical to maintain receptor conformational integrity. We use Guinea Pig brain for
-
Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer (15,000 rpm, 30 sec).
-
Centrifugation: Centrifuge homogenate at 40,000
for 15 min at 4°C. -
Wash: Resuspend the pellet in fresh buffer and repeat centrifugation to remove endogenous ligands.
-
Resuspension: Resuspend final pellet in 50 mM Tris-HCl to a protein concentration of ~0.5 mg/mL (Bradford assay).
Phase 2: Competitive Binding Workflow
Validation Step: To ensure specificity for
Step-by-Step Assay Conditions
| Parameter | Sigma-1 Assay | Sigma-2 Assay |
| Radioligand | ||
| Masking Agent | None | (+)-Pentazocine (1 |
| Non-Specific Control | Haloperidol (10 | Haloperidol (10 |
| Test Compound | PPCC ( | PPCC ( |
| Incubation | 120 min at 37°C | 120 min at Room Temp |
-
Assembly: In 96-well plates or tubes, add 100
L radioligand, 100 L test compound (PPCC), and 800 L membrane suspension. -
Equilibrium: Incubate according to the table above.
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding) using a cell harvester.
-
Wash: Wash filters
with 4 mL ice-cold Tris-HCl buffer. -
Quantification: Measure radioactivity via liquid scintillation counting.
Phase 3: Data Analysis
Calculate
- : Concentration of PPCC displacing 50% of specific binding.
- : Concentration of radioligand used.
- : Dissociation constant of the radioligand (determined via separate saturation binding assay).
Mechanistic Signaling Pathways
PPCC acts as an agonist, promoting the dissociation of
Diagram: Sigma-1 Receptor Translocation & Calcium Modulation[2]
Caption: PPCC binding triggers S1R dissociation from BiP, stabilizing IP3R for optimal mitochondrial
Mechanistic Insight[3][4]
-
Chaperone Activation: Upon binding PPCC,
receptors translocate from the ER lipid rafts to the MAM. -
Calcium Homeostasis: The active receptor stabilizes the IP3 receptor (IP3R), ensuring efficient
transfer from the ER to mitochondria.[1] This boosts the TCA cycle and ATP production [2]. -
Anti-Amnesic Action: By modulating intracellular calcium, PPCC facilitates cholinergic neurotransmission, reversing cognitive deficits induced by scopolamine or pathological lesions [3].
References
-
Prezzavento, O., et al. (2007). "Novel sigma receptor ligands: synthesis and biological profile." Journal of Medicinal Chemistry, 50(5), 951-964.
-
Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell, 131(3), 596-610.
-
Antonini, G., et al. (2009). "Anti-amnesic properties of (±)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats." Journal of Neurochemistry, 109(3), 744-754.
Sources
PPCC oxalate selective sigma-1 agonist properties
An In-depth Technical Guide on the Core Properties of (±)-PPCC Oxalate as a Selective Sigma-1 Agonist
Introduction
The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of central nervous system disorders. Its role in modulating intracellular calcium signaling, mitigating endoplasmic reticulum stress, and promoting cell survival has spurred the development of selective ligands to harness its therapeutic potential. Among these, (±)-PPCC oxalate, also known as methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate, has been identified as a potent and selective sigma-1 receptor agonist. This guide provides a comprehensive technical overview of (±)-PPCC oxalate, intended for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, pharmacological profile, mechanism of action, and the experimental methodologies for its characterization, offering a foundational understanding for its application in neuroscience research.
Physicochemical and Pharmacological Profile of (±)-PPCC Oxalate
Chemical Identity
(±)-PPCC is a synthetic small molecule characterized by a cyclopropane ring core, which imparts significant conformational rigidity. The oxalate salt form is commonly used for research purposes.
| Identifier | Value |
| IUPAC Name | (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester oxalate |
| CAS Number | 932736-91-9 (for the oxalate) |
| Molecular Formula | C24H29NO3 • C2H2O4 |
| Molecular Weight | 469.53 g/mol |
Physicochemical Properties
The solubility and stability of a compound are critical parameters for its use in both in vitro and in vivo studies.
| Property | Value | Source |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | |
| Storage | Store at +4°C. | |
| Purity | ≥99% (HPLC) |
Pharmacological Profile
(±)-PPCC oxalate exhibits high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor and other receptor types.
| Receptor | Binding Affinity (Ki) | Selectivity (σ2/σ1) |
| Sigma-1 (σ1) | 1.5 nM | ~34-fold |
| Sigma-2 (σ2) | 50.8 nM |
(±)-PPCC oxalate has been shown to be selective over a range of other receptors, including dopaminergic and muscarinic receptors, as well as the dopamine transporter (DAT) and serotonin transporter (SERT).
Synthesis of (±)-PPCC Oxalate
While a detailed, step-by-step synthesis protocol for (±)-PPCC oxalate is not publicly available in the reviewed literature, the synthesis has been described by Prezzavento et al. in the Journal of Medicinal Chemistry (2007). The general synthetic approach for related cyclopropane-containing compounds often involves a cyclopropanation reaction as a key step. The formation of the oxalate salt is typically achieved by treating the free base with oxalic acid in a suitable solvent.
Mechanism of Action and Signaling Pathways
The Sigma-1 Receptor: A Molecular Chaperone
The sigma-1 receptor is not a conventional G protein-coupled or ionotropic receptor. Instead, it functions as a molecular chaperone at the endoplasmic reticulum (ER). Under basal conditions, it is associated with the binding immunoglobulin protein (BiP), another ER chaperone.
Agonist-Induced Modulation of Sigma-1 Receptor Function
Upon stimulation by agonists like (±)-PPCC or in response to cellular stress, the sigma-1 receptor dissociates from BiP. This dissociation allows the sigma-1 receptor to translocate and interact with various client proteins, including ion channels and other receptors, thereby modulating their function. The ultimate effect of sigma-1 receptor agonism is often neuroprotective, through the potentiation of ligand-gated ion channels and the inhibition of voltage-gated ion channels.
Downstream Signaling Pathways
Activation of the sigma-1 receptor by agonists can trigger a cascade of downstream signaling events that contribute to neuroprotection and cellular resilience. These pathways include the modulation of intracellular calcium levels, interaction with N-methyl-D-aspartate (NMDA) receptors, and the activation of pro-survival signaling cascades.
Caption: Sigma-1 Receptor Signaling Pathway Activation.
Experimental Protocols for the Characterization of (±)-PPCC
In Vitro Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a test compound for the sigma-1 receptor using a radiolabeled ligand such as -pentazocine.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., from guinea pig) in an appropriate buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd, typically 5-10 nM), and varying concentrations of the test compound (e.g., (±)-PPCC oxalate).
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
In Vitro Functional Assays
Determining the functional activity of a sigma-1 receptor ligand is crucial. While no single, universally accepted in vitro functional assay exists, several methods can be employed. One such approach is to assess the neuroprotective effects of the agonist in a cell-based model of neuronal stress.
General Methodology (Neurite Outgrowth Assay):
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) at an appropriate density.
-
Induction of Differentiation: Treat the cells with a differentiating agent (e.g., retinoic acid) to induce a neuronal phenotype with neurites.
-
Induction of Stress: Expose the cells to a neurotoxic insult (e.g., oxidative stress, glutamate excitotoxicity).
-
Treatment: Treat the stressed cells with varying concentrations of (±)-PPCC oxalate.
-
Assessment of Neurite Outgrowth: After a suitable incubation period, fix and stain the cells to visualize neurites. Quantify neurite length and number using microscopy and image analysis software.
-
Data Analysis: Compare the extent of neurite outgrowth in treated versus untreated stressed cells to determine the neuroprotective effect of (±)-PPCC.
Caption: Neurite Outgrowth Functional Assay Workflow.
In Vivo Assessment of Anti-Amnesic Properties
The anti-amnesic effects of sigma-1 receptor agonists can be evaluated in animal models of cognitive impairment.
Experimental Design (e.g., Scopolamine-Induced Amnesia in Rats):
-
Animal Model: Use adult male rats.
-
Behavioral Task: Employ a recognized memory task, such as the passive avoidance test or spontaneous alternation in a Y-maze.
-
Induction of Amnesia: Administer scopolamine, a muscarinic antagonist, to induce a learning and memory deficit.
-
Treatment: Administer (±)-PPCC oxalate at various doses prior to the behavioral testing.
-
Behavioral Assessment: Evaluate the animals' performance in the chosen memory task.
-
Data Analysis: Compare the performance of the (±)-PPCC-treated group to that of the scopolamine-only group and a control group to determine if the compound reverses the amnesic effects.
In Vivo Pharmacology and Potential Therapeutic Applications
Anti-Amnesic Effects
Studies have demonstrated that (±)-PPCC has effective anti-amnesic properties in rat models of cognitive impairment. This suggests its potential as a therapeutic agent for conditions characterized by memory deficits, such as Alzheimer's disease.
Neuroprotective Properties
As a sigma-1 receptor agonist, (±)-PPCC is expected to exhibit neuroprotective effects by mitigating cellular stress and promoting neuronal survival. This makes it a candidate for investigation in neurodegenerative diseases like Parkinson's disease and amyotrophic lateral sclerosis (ALS).
Other Potential Applications
The diverse functions of the sigma-1 receptor suggest that (±)-PPCC could be explored for other applications, including the treatment of neuropathic pain, depression, and ischemic stroke.
Pharmacokinetics and Metabolism (ADME/Tox)
Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for (±)-PPCC oxalate are not extensively available in the public domain. For a compound of this nature, intended for CNS applications, key considerations for further development would include:
-
Blood-Brain Barrier Permeability: The ability to cross the blood-brain barrier is essential for its central activity.
-
Metabolic Stability: Understanding its metabolic fate is crucial for determining its dosing regimen and potential for drug-drug interactions.
-
Toxicity Profile: A comprehensive toxicological evaluation is necessary to ensure its safety.
Further studies are required to fully characterize the ADME/Tox profile of (±)-PPCC oxalate.
Conclusion
(±)-PPCC oxalate is a valuable research tool for investigating the role of the sigma-1 receptor in health and disease. Its high affinity, selectivity, and demonstrated in vivo efficacy in preclinical models of cognitive dysfunction underscore its potential for further development as a therapeutic agent for a variety of neurological disorders. This guide provides a foundational framework for researchers to understand and utilize this compound in their studies. Future research should focus on elucidating its detailed pharmacokinetic profile and further exploring its therapeutic potential in a broader range of disease models.
References
-
Current time information in El Paso County, US. The time at the location 'El Paso County, US' is 01:30 PM. The location's timezone is 'America/Denver'. Link
-
(±)-PPCC oxalate | Sigma1 Receptor Agonists - R&D Systems. R&D Systems. Link
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Link
-
New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU - West Virginia University. Link
-
(±)-PPCC oxalate | σ1 Receptors - Tocris Bioscience. Tocris Bioscience. Link
-
-pentazocine binding to rat brain sigma 1 receptors. PubMed. Link
-
Sigma-1 receptor agonist. Szegedi Tudományegyetem. Link
-
SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Link
-
Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress. MDPI. Link
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. PubMed Central. Link
-
The anti-amnesic effects of sigma1 (sigma1) receptor agonists confirmed by in vivo antisense strategy in the mouse. PubMed. Link
-
The Pharmacology of Sigma-1 Receptors. PMC - NIH. Link
-
Sigma-1 Agonist Binding in the Aging Rat Brain: a MicroPET Study with [11C]SA4503. Springer. Link
-
The Pharmacology of Sigma-1 Receptors. ResearchGate. Link
-
Pharmacokinetics and brain σ1 receptor occupancy of MR309, a selective σ1 receptor antagonist. PubMed. Link
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Link
-
24 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. Link
-
Involvement of the sigma1 (σ1) receptor in the anti-amnesic, but not antidepressant-like, effects of the aminotetrahydrofuran derivative ANAVEX1-41. PubMed Central. Link
-
The sigma-1 agonist (±)-PPCC does not improve working memory in... ResearchGate. Link
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Link
-
Synthesis of Transition Metal Oxalate Compounds (2021) | Introduction and Theory. Link
-
(PDF) Selective Calcium Oxalate Crystallization Induced by Monomethylitaconate Grafted Polymethylsiloxane. ResearchGate. Link
-
A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect. PubMed. Link
-
Synthesis of Metal Oxalates | Intro & Theory. YouTube. Link
-
(±)-PPCC Oxalate. CymitQuimica. Link
Pharmacological Profile of (±)-PPCC Oxalate: A Selective Sigma-1 Receptor Agonist for Neuroprotection
[1]
Executive Summary
(±)-PPCC oxalate (Methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate) is a high-affinity, selective Sigma-1 receptor (σ1R) agonist with a
This guide details the mechanistic underpinnings of PPCC oxalate, its modulation of the ER-mitochondria interface, and its efficacy in preclinical models of cognitive dysfunction and excitotoxicity. It serves as a technical roadmap for researchers investigating σ1R-mediated therapeutics.
Chemical Identity & Physicochemical Properties[7]
Compound Name: (±)-PPCC Oxalate
IUPAC Name: Methyl (1R,2S)-rel-2-[(4-hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate
CAS Number: 1781628-91-8 (Oxalate salt)
Molecular Formula:
Physicochemical Profile
| Parameter | Value | Notes |
| Solubility (DMSO) | ~100 mM | Optimal for stock solutions. |
| Solubility (Ethanol) | ~10 mM | Requires gentle warming. |
| Solubility (Water) | Low | Requires co-solvent or buffer adjustment. |
| Appearance | White to off-white solid | Hygroscopic; store desicated at +4°C. |
Pharmacodynamics: Mechanism of Action
Receptor Binding Profile
PPCC acts as a potent agonist at the σ1 receptor, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
| Receptor Target | Affinity ( | Selectivity Ratio | Functional Outcome |
| Sigma-1 ( | 1.5 nM | Primary Target | Agonism: Chaperone activation, Ca |
| Sigma-2 ( | 50.8 nM | ~33-fold lower | Weak binding; less relevant to primary neuroprotection. |
| NMDA Receptor | Inactive | >10,000 nM | Modulates functionally via |
| Dopamine/SERT | Inactive | >10,000 nM | High specificity reduces off-target psychotropic effects. |
Signaling Pathway: The MAM Interface
The neuroprotective efficacy of PPCC stems from its ability to mobilize σ1Rs from the ER lumen to the MAM.
-
Chaperone Activation: Under cellular stress (e.g., oxidative stress, excitotoxicity), PPCC binding dissociates σ1R from BiP (Binding immunoglobulin protein).
-
MAM Stabilization: Activated σ1R chaperones IP3 receptors (IP3R3) at the MAM, ensuring proper Ca
transfer from ER to mitochondria. -
Metabolic Rescue: This Ca
influx boosts the TCA cycle and ATP production while suppressing ROS generation. -
NMDA Modulation: PPCC-bound σ1Rs traffic to the plasma membrane, where they interact with the NR1 subunit of NMDA receptors to prevent excitotoxic calcium overload.
Visualization: Sigma-1 Receptor Signaling Pathway
Caption: PPCC activation of Sigma-1 receptors stabilizes mitochondrial Ca2+ signaling and modulates NMDA receptor activity to prevent excitotoxicity.[5][1][6][7]
Neuroprotective Applications & Efficacy[3][10][11]
Cognitive Enhancement (Anti-Amnesic)
PPCC reverses cognitive deficits induced by cholinergic depletion, a hallmark of Alzheimer's disease pathology.
-
Model: 192 IgG-saporin lesioned rats (selective destruction of basal forebrain cholinergic neurons).
-
Outcome: Chronic treatment with PPCC significantly improves reference and working memory in Morris Water Maze tasks.
-
Mechanism: Restoration of cholinergic signaling efficacy via σ1R-mediated modulation of acetylcholine release.
Protection Against Excitotoxicity
PPCC acts as a functional "brake" on NMDA receptor overactivation without blocking the receptor entirely (which would cause side effects like psychotomimesis).
-
Interaction with CBD: Cannabidiol (CBD) acts as a σ1R antagonist/inverse agonist. PPCC competitively reverses CBD-mediated effects, proving its specificity.
-
Seizure Models: PPCC attenuates NMDA-induced convulsive syndromes, reducing the severity of tonic-clonic seizures.[8]
Experimental Protocols
Protocol A: Preparation of PPCC Oxalate Stock Solution
Objective: Create a stable, precipitate-free solution for in vitro or in vivo use.
-
Weighing: Accurately weigh 5 mg of (±)-PPCC oxalate.
-
Primary Solubilization: Add 106.5 µL of 100% DMSO to achieve a ~100 mM concentration. Vortex vigorously for 30 seconds.
-
Dilution (In Vitro): Dilute the DMSO stock 1:1000 into culture medium (final DMSO < 0.1%) immediately before use.
-
Formulation (In Vivo):
-
Prepare a vehicle of 10% DMSO / 40% PEG-400 / 50% Saline .
-
Add stock solution slowly to the vehicle while vortexing.
-
Note: Oxalate salts can precipitate in high-calcium buffers (e.g., Krebs-Ringer); use PBS or Saline for initial dilutions.
-
Protocol B: Assessment of Neuroprotection (LDH Assay)
Objective: Quantify PPCC protection against Glutamate-induced cytotoxicity in SH-SY5Y cells.
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Treat cells with PPCC (0.1, 1, 10, 100 nM) for 1 hour.
-
Control: Vehicle only (0.1% DMSO).
-
-
Insult: Add L-Glutamate (final conc. 50 mM) to induce excitotoxicity. Incubate for 24h.
-
Assay:
-
Collect 50 µL of supernatant.
-
Add 50 µL of Lactate Dehydrogenase (LDH) reaction mix.
-
Incubate 30 min in dark at RT.
-
-
Measurement: Read absorbance at 490 nm.
-
Calculation:
Where High Control = Triton X-100 lysed cells.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for in vitro assessment of PPCC neuroprotective efficacy against glutamate toxicity.
References
-
Prezzavento, O., et al. (2007).[9] "Novel sigma receptor ligands: synthesis and biological profile." Journal of Medicinal Chemistry, 50(5), 951-961.
-
Antonini, V., et al. (2009).[9] "Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats."[9][6] Journal of Neurochemistry, 109(3), 744-754.[10]
-
Rodríguez-Muñoz, M., et al. (2018). "Cannabidiol enhances morphine antinociception, diminishes NMDA-mediated seizures and reduces stroke damage via the sigma 1 receptor."[11] Molecular Brain, 11,[12] 51.
-
Tocris Bioscience. "(±)-PPCC oxalate Product Information." Tocris Catalog, Cat. No. 3870.[5][13][14]
-
Prezzavento, O., et al. (2008). "A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect."[15] Life Sciences, 82(9-10), 549-553.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SmallMolecules.com | Products - Inhibitors, Inducers, Activators | SmallMolecules.com [smallmolecules.com]
- 5. Cannabidiol enhances morphine antinociception, diminishes NMDA-mediated seizures and reduces stroke damage via the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Synthesis and in vitro biological evaluation of carbonyl group-containing analogues for σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors | Oncotarget [oncotarget.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to (+/-)-PPCC Oxalate and its Free Base Form
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of (+/-)-PPCC oxalate and its free base, offering insights into their respective properties, handling, and applications. This document is intended to serve as a practical resource to inform experimental design and ensure the integrity of your research.
Introduction to (+/-)-PPCC: A Selective Sigma-1 Receptor Agonist
(+/-)-PPCC, or (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester, is a potent and selective sigma (σ) receptor ligand. It exhibits high affinity for the sigma-1 (σ₁) receptor (Ki = 1.5 nM) and also binds to sigma-2 (σ₂) sites, albeit with lower affinity (Ki = 50.8 nM)[1]. Its selectivity over a range of other receptors, including dopaminergic and muscarinic receptors, makes it a valuable tool for investigating the physiological and pathological roles of sigma-1 receptors[1]. Research has indicated the potential of (+/-)-PPCC in ameliorating cognitive dysfunction, suggesting its promise in the study of neurodegenerative disorders[2].
The sigma-1 receptor, the primary target of PPCC, is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface[3]. Its activation modulates a variety of cellular processes, including calcium signaling, ion channel activity, and cellular stress responses[4][5][6].
Physicochemical Properties: A Tale of Two Forms
The choice between using a compound as a salt or a free base can significantly impact experimental outcomes. This section provides a detailed comparison of the physicochemical properties of this compound and its free base form.
| Property | This compound | (+/-)-PPCC Free Base |
| Molecular Formula | C₂₄H₂₉NO₃·C₂H₂O₄ | C₂₄H₂₉NO₃ |
| Molecular Weight | 469.53 g/mol [1] | 379.49 g/mol [7][8] |
| CAS Number | 1781628-91-8[1] | 932736-90-8[7] |
| Appearance | Typically a crystalline solid | Likely a solid or oil at room temperature |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol[1] | Soluble in DMSO[7] |
| Storage | Store at +4°C[1] | Store under recommended conditions in the Certificate of Analysis[7] |
| Purity | ≥99% (HPLC)[1] | Information not publicly available |
Key Insights:
-
Molecular Weight: The most significant difference is the molecular weight, which is critical for accurate molar concentration calculations. The oxalate salt has a higher molecular weight due to the addition of oxalic acid.
-
Stability: Amine salts, like the oxalate form of PPCC, are generally more stable and less prone to degradation than their corresponding free bases. The lone pair of electrons on the nitrogen atom of a free amine can be susceptible to oxidation. By forming a salt, this lone pair is protonated, which can enhance the compound's shelf life and stability in solution. While direct comparative stability studies for the two forms of PPCC are not published, this general principle is a crucial consideration for long-term storage and for ensuring the integrity of stock solutions.
The Interplay of Form and Function: Experimental Considerations
The choice between the oxalate salt and the free base is not merely a matter of convenience; it has direct implications for experimental design and data interpretation.
Causality Behind Experimental Choices
-
In Vitro Assays: For most cell-based assays and in vitro binding studies, the oxalate salt is often the preferred form. Its higher stability and better solubility in aqueous buffers (once dissolved in a stock solvent like DMSO) ensure accurate and reproducible concentrations in the assay medium. The use of a stable salt minimizes the risk of compound degradation over the course of the experiment.
-
In Vivo Studies: The choice for in vivo studies is more nuanced. While the oxalate salt may offer better stability for formulation, the free base might be preferred if the researcher wants to study the intrinsic properties of the active molecule without the potential influence of the counter-ion (oxalate). The pharmacokinetic profile can also be influenced by the salt form, affecting absorption and bioavailability.
-
Organic Synthesis and Medicinal Chemistry: In the context of further chemical modifications, the free base is typically required. The reactive amine group is often the site of derivatization, and its availability is essential for the reaction to proceed.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows involving (+/-)-PPCC.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Self-Validation: Before use in a critical experiment, it is advisable to confirm the concentration of the stock solution using a suitable analytical method, such as HPLC-UV.
Protocol 2: Conversion of this compound to its Free Base
Objective: To convert the oxalate salt of (+/-)-PPCC to its free base form for specific applications. This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution while gently swirling. Monitor the pH of the aqueous layer, continuing to add the basic solution until the pH is approximately 8-9.
-
Extraction: Add an equal volume of an organic solvent like dichloromethane or ethyl acetate to the separatory funnel.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Collection of Organic Layer: Drain the lower organic layer (if using DCM) or decant the upper organic layer (if using ethyl acetate) into a clean flask.
-
Repeated Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the free base.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base.
Self-Validation: The identity and purity of the resulting free base should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Quantification of (+/-)-PPCC in Biological Samples
Objective: To quantify the concentration of (+/-)-PPCC in biological matrices such as plasma or brain tissue homogenate. This is a generalized workflow that would need specific method development and validation.
Workflow:
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard is often sufficient.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, LLE or SPE can be employed for sample cleanup and concentration.
-
-
Analytical Method:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and selective quantification of small molecules in biological fluids[9]. A reversed-phase C18 column is a common starting point for method development.
-
-
Quantification:
-
Calibration Curve: A calibration curve is generated by spiking known concentrations of a (+/-)-PPCC analytical standard and a fixed concentration of an internal standard into a blank biological matrix.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration to generate a linear regression curve. The concentration of (+/-)-PPCC in the unknown samples is then calculated from this curve.
-
Self-Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
Visualizing the Mechanism and Workflow
Sigma-1 Receptor Signaling Pathway
The activation of the sigma-1 receptor by an agonist like (+/-)-PPCC initiates a cascade of intracellular events. The following diagram illustrates a simplified representation of this signaling pathway.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Workflow for Converting Oxalate Salt to Free Base
The following diagram outlines the key steps in the conversion of this compound to its free base form.
Caption: Workflow for Free Base Conversion.
Conclusion
The choice between this compound and its free base form is a critical decision in experimental design. The oxalate salt offers advantages in terms of stability and ease of handling for in vitro assays, while the free base is essential for certain chemical modifications and may be preferred for specific in vivo studies. A thorough understanding of their distinct physicochemical properties, coupled with the appropriate experimental protocols, is paramount for generating reliable and reproducible data in the investigation of sigma-1 receptor function.
References
-
PubChem. (RS)-Ppcc. [Link]
-
Antonini, V., et al. (2009). Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats. Journal of Neurochemistry, 109(3), 744–754. [Link]
- Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278.
- Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596-610.
- Sánchez-Blázquez, P., et al. (2014). The sigma-1 receptor is a multitasking chaperone. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(3), 209-222.
-
Amini, A., et al. (2018). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 23(7), 1675. [Link]
- Griesmaier, E., et al. (2012). Sigma-1 receptor-mediated neuroprotection in the neonatal brain. Annals of Neurology, 72(5), 703-714.
-
Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961. [Link]
Sources
- 1. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 2. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (RS)-Ppcc | C24H29NO3 | CID 16726095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
how to prepare (+/-)-PPCC oxalate stock solution in DMSO
Application Note: Preparation and Handling of (+/-)-PPCC Oxalate Stock Solutions
Executive Summary & Compound Profile
This compound is a highly selective Sigma-1 (
Accurate preparation of the stock solution is critical. As a salt form (oxalate), the compound exhibits distinct solubility characteristics compared to its free base. This protocol details the preparation of a stable 10 mM to 100 mM stock solution in Dimethyl Sulfoxide (DMSO) , ensuring maximal solubility and biological integrity.
Key Physicochemical Data:
| Parameter | Value |
| Chemical Name | This compound |
| Molecular Weight (Salt) | 469.53 g/mol |
| Molecular Formula | |
| Solubility (DMSO) | Max ~100 mM (approx.[1][2] 46.95 mg/mL) |
| Solubility (Ethanol) | Max ~10 mM (approx.[1] 4.7 mg/mL) |
| Solubility (Water) | Insoluble / Poor |
| Appearance | White to off-white solid |
Core Directive: The Solubility Mechanism
Why DMSO? The oxalate salt of PPCC renders the molecule polar enough to crystallize but limits its solubility in non-polar solvents. However, it is not sufficiently hydrophilic to dissolve freely in neutral aqueous buffers (PBS/Saline) at high concentrations. DMSO (Dimethyl Sulfoxide) is the required vehicle because it is a polar aprotic solvent .[3] It disrupts the crystal lattice of the oxalate salt without protonating or deprotonating the active amine, preserving the compound's pharmacophore for dilution into aqueous assay buffers [1, 2].
The "Golden Rule" of Reconstitution: Always calculate mass based on the Salt Molecular Weight (469.53 g/mol ) , not the free base. Failure to do so will result in a stock solution that is under-concentrated by approximately 20%.
Protocol: Preparation of Stock Solution (DMSO)
Target Concentration: 10 mM (Recommended for ease of calculation and solubility assurance). Maximum Concentration: 100 mM (Use only if high-dose in vivo stock is required).
Materials Required
-
Anhydrous DMSO (ACS Reagent Grade,
99.9%). -
Vortex mixer.
-
Amber glass vials (Borosilicate) or foil-wrapped polypropylene tubes (Light protection).
Step-by-Step Methodology
-
Equilibration: Remove the product vial from the refrigerator (+4°C) and allow it to equilibrate to room temperature for 15–20 minutes before opening.
-
Causality: Opening a cold vial introduces condensation (moisture) from the air. Water acts as an anti-solvent for this compound in high concentrations and promotes hydrolysis over time.
-
-
Weighing & Calculation: Weigh a precise amount of this compound. Use the formula below to determine the volume of DMSO required.
Example Calculation (for 10 mg at 10 mM):
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Inspect the solution against a light source. It must be completely clear. If particles persist, sonicate in a water bath at room temperature (25°C) for 2 minutes.
-
-
Aliquotting (The Stability Lock):
-
Do not store the bulk stock. DMSO is hygroscopic (absorbs water from air).
-
Divide the stock into single-use aliquots (e.g., 50
L or 100 L) in amber microtubes. -
Seal tightly with Parafilm if storing for >1 month.
-
-
Storage:
-
Store aliquots at -20°C .
-
Stability: ~1 month at -20°C; up to 6 months at -80°C.
-
Visualization: Workflow & Logic
Diagram 1: Stock Preparation & Storage Logic
This workflow illustrates the critical decision points to prevent degradation and precipitation.
Figure 1: Critical workflow for preparing PPCC oxalate stock, emphasizing moisture control and visual validation.
Protocol: Working Solution (Dilution Strategy)
Direct injection of 100% DMSO stock into cell culture media or animal subjects is toxic. You must dilute the stock to reach the working concentration (usually nM range) while keeping final DMSO concentration
In Vitro (Cell Culture) Dilution
Goal: 10 nM final concentration in assay buffer.
Starting Stock: 10 mM (10,000
-
Intermediate Step (100x concentrate):
-
Dilute 10 mM Stock 1:100 into culture medium (or PBS).
-
Result: 100
M solution (1% DMSO). -
Note: PPCC oxalate may precipitate if added too quickly. Add DMSO stock dropwise to the vortexing medium.
-
-
Final Step (Working Conc):
-
Dilute the Intermediate (100
M) 1:10,000 into the final well/dish. -
Result: 10 nM (0.0001% DMSO).
-
Validation: This ensures the DMSO is negligible.
-
In Vivo (Animal) Formulation
For IP or SC injection, DMSO must be minimized. Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [3].
-
Dissolve PPCC oxalate in DMSO (10% of final volume).
-
Add PEG300 (40% of final volume).[4] Vortex.
-
Add Tween-80 (5% of final volume).[4] Vortex.
-
Slowly add warm Saline (45% of final volume) while vortexing.
Visualization: Serial Dilution Pathway
Figure 2: Two-step serial dilution strategy to prevent solvent toxicity and compound precipitation.
Troubleshooting & Self-Validation
| Observation | Cause | Corrective Action |
| Cloudiness upon adding PBS | "Crash-out" effect. The compound is hydrophobic at neutral pH. | Prepare an intermediate dilution in 10-30% DMSO/Water before final dilution. |
| Yellowing of Stock | Oxidation or degradation. | Discard. Ensure storage was at -20°C and protected from light. |
| Viscous Stock | DMSO frozen or cold.[3] | DMSO freezes at 19°C. Warm in hands until liquid before pipetting. |
References
-
Prezzavento, O., et al. (2007).[2] Novel sigma receptor ligands: synthesis and biological profile.[2] Journal of Medicinal Chemistry.[2]
-
Antonini, V., et al. (2009).[2] Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[2] Journal of Neurochemistry.[2]
Sources
Application Notes and Protocols for In Vivo Administration of (±)-PPCC Oxalate in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the in vivo administration of (±)-PPCC oxalate, a selective sigma (σ) receptor ligand, in rat models. This document synthesizes technical data with practical insights to ensure methodologically sound and reproducible experimental outcomes.
Introduction: The Scientific Rationale for (±)-PPCC Oxalate Administration
(±)-PPCC oxalate is a potent and selective sigma (σ) receptor ligand, exhibiting high affinity for the σ₁ receptor subtype and a lower affinity for σ₂ sites.[1] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including signal transduction, neuronal plasticity, and cellular survival.[2] In preclinical research, the modulation of sigma-1 receptors is being investigated for its therapeutic potential in a range of central nervous system (CNS) disorders.
The administration of (±)-PPCC oxalate in rat models allows researchers to probe the physiological and behavioral consequences of sigma-1 receptor agonism. Notably, studies have demonstrated the anti-amnesic properties of (±)-PPCC oxalate in models of cognitive dysfunction and its ability to modulate opioid-mediated analgesia.[3][4] The protocols detailed herein are designed to provide a robust framework for investigating the effects of this compound in both behavioral and physiological paradigms.
Pre-Dosing Considerations: A Foundation for Reliable Data
Before initiating any in vivo study, a thorough understanding of the compound, animal model, and ethical considerations is paramount.
Animal Model Selection
The choice of rat strain can influence experimental outcomes. Sprague-Dawley rats have been successfully used in studies investigating the analgesic-modulating effects of (±)-PPCC oxalate.[3] For cognitive studies, various strains can be utilized, and the selection should be based on the specific research question and the model of cognitive impairment being employed.[4] All animals should be sourced from a reputable vendor and allowed to acclimate to the laboratory environment for a minimum of one week prior to experimentation.
Ethical Considerations
All animal procedures must be conducted in accordance with the guidelines set forth by the institutional animal care and use committee (IACUC) or equivalent regulatory body. This includes minimizing animal stress and using the minimum number of animals required to obtain statistically significant results.
Dose Formulation
(±)-PPCC oxalate is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For in vivo administration, it is crucial to prepare a formulation that is both biocompatible and ensures the desired concentration of the compound. A common approach involves dissolving the compound in a minimal amount of an organic solvent, such as DMSO, and then diluting it with a vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration. It is imperative to establish the maximum tolerated concentration of the vehicle in a pilot study to avoid confounding solvent effects.
In Vivo Administration Protocols
The following are detailed, step-by-step protocols for the administration of (±)-PPCC oxalate in rat models based on published literature.
Protocol for Subcutaneous (s.c.) Administration in Analgesia Studies
This protocol is adapted from studies investigating the modulation of opioid analgesia.[3]
Materials:
-
(±)-PPCC oxalate
-
Sterile saline (0.9% NaCl)
-
Appropriate solvent (e.g., DMSO, if necessary)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the rat to determine the precise volume of the dose to be administered. Gently restrain the animal.
-
Dose Calculation: Based on the desired dosage (e.g., 1 mg/kg), calculate the required volume of the prepared (±)-PPCC oxalate solution.
-
Injection Site Preparation: Swab the dorsal skin area between the scapulae with 70% ethanol.
-
Administration: Pinch the skin to create a tent. Insert the needle at the base of the tented skin, parallel to the spine.
-
Injection: Aspirate briefly to ensure the needle is not in a blood vessel. Slowly inject the solution.
-
Post-Injection Monitoring: Withdraw the needle and gently massage the injection site to aid dispersal. Monitor the animal for any immediate adverse reactions.
Protocol for Systemic Administration in Cognitive Function Studies
This protocol is a general guideline based on the investigation of the anti-amnesic effects of (±)-PPCC oxalate.[4] The precise route (e.g., intraperitoneal, subcutaneous) and timing of administration will depend on the specific experimental design.
Materials:
-
(±)-PPCC oxalate
-
Vehicle (e.g., saline, PBS, or a specific solvent mixture)
-
Sterile syringes and needles
-
Animal scale
Procedure:
-
Dose Preparation: Prepare the (±)-PPCC oxalate solution in the chosen vehicle at the desired concentration.
-
Animal Handling: Acclimatize the animals to handling and the injection procedure to minimize stress-induced variability.
-
Dose Administration: Administer the calculated dose via the chosen route (e.g., intraperitoneal injection into the lower abdominal quadrant, avoiding the midline and major organs).
-
Timing of Administration: The timing of the injection relative to the behavioral task is critical. This should be determined based on the pharmacokinetic profile of the compound, if known, or through pilot studies.
-
Behavioral Testing: Conduct the cognitive task at the predetermined time point following administration.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
Summary of In Vivo Dosage Data
The following table summarizes key dosage information from published studies.
| Study Focus | Rat Strain | Dosage | Route of Administration | Vehicle | Key Finding | Reference |
| Modulation of Analgesia | Sprague-Dawley | 1 mg/kg | Subcutaneous (s.c.) | Not specified | Antagonized kappa opioid receptor-mediated antinociception. | Prezzavento et al. (2008)[3] |
| Cognitive Dysfunction | Not specified | Not explicitly stated in abstract | Systemic | Not specified | Investigated anti-amnesic properties in a model of cholinergic lesion. | Antonini et al. (2009)[4] |
Experimental Workflow and Signaling Pathway Visualization
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study with (±)-PPCC oxalate.
Caption: Simplified schematic of potential sigma-1 receptor signaling.
Trustworthiness and Self-Validation
To ensure the trustworthiness of experimental findings, the following practices are essential:
-
Blinding: The experimenter conducting the behavioral assessments and data analysis should be blinded to the treatment groups.
-
Randomization: Animals should be randomly assigned to treatment groups to avoid systematic bias.
-
Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect a statistically significant effect.
-
Replication: Key findings should be replicated in independent experiments.
References
-
Antonini, A., et al. (2009). Anti-amnesic Properties of (+/-)-PPCC, a Novel Sigma Receptor Ligand, on Cognitive Dysfunction Induced by Selective Cholinergic Lesion in Rats. Journal of Neurochemistry, 109(3), 744-754. [Link]
-
Prezzavento, O., et al. (2008). A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect. European Journal of Pharmacology, 582(1-2), 60-64. [Link]
-
Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566. [Link]
Sources
- 1. (+/-)-PPCC oxalate | σ1 Receptors | Tocris Bioscience [tocris.com]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
administration routes for PPCC oxalate intraperitoneal vs subcutaneous
Application Note: Advanced Administration Protocols for (±)-PPCC Oxalate Comparative Analysis: Intraperitoneal (IP) vs. Subcutaneous (SC) Routes in Preclinical Models
Part 1: Executive Summary & Compound Profile
Subject: (±)-PPCC Oxalate
Chemical Identity: (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester oxalate.
Pharmacological Class: High-affinity, selective Sigma-1 Receptor (σ1R) Agonist (
The Administration Challenge: (±)-PPCC oxalate is a lipophilic piperidine derivative formulated as an oxalate salt. While the salt form improves stability, its aqueous solubility remains limited, often necessitating the use of co-solvents (e.g., DMSO, Ethanol, Kolliphor EL). The choice between Intraperitoneal (IP) and Subcutaneous (SC) administration is not merely procedural but determines the pharmacokinetic (PK) profile, metabolic exposure (first-pass effect), and behavioral onset.
This guide provides a scientifically grounded decision framework and detailed protocols for both routes, ensuring reproducibility in sigma receptor research.
Part 2: Vehicle Formulation & Chemical Handling
Critical Causality: The most common failure mode in PPCC studies is precipitation upon contact with physiological fluids or inconsistent dosing due to suspension rather than solution. The oxalate salt requires a specific co-solvent system to maintain solubility at effective doses (1–10 mg/kg).
Standard Vehicle Protocol (The "1:1:18" Method)
Validated for IP and SC administration in rodents.
Reagents:
-
(±)-PPCC Oxalate (Purity
99%)[2] -
Absolute Ethanol (EtOH)
-
Kolliphor® EL (Polyoxyl 35 castor oil)
-
Sterile Physiological Saline (0.9% NaCl)
Preparation Workflow:
-
Weighing: Calculate the required mass of PPCC Oxalate based on the free base equivalent if dosing by free base, or explicitly state salt weight. (MW Salt: 469.53 g/mol ).[2][3]
-
Primary Solubilization: Dissolve the solid PPCC Oxalate completely in Absolute Ethanol (5% of total final volume). Vortex until clear.
-
Surfactant Addition: Add Kolliphor® EL (5% of total final volume). Vortex vigorously for 30 seconds. The mixture will appear viscous and clear.
-
Dilution: Slowly add Sterile Saline (90% of total final volume) while vortexing.
-
Note: Adding saline too quickly can cause the hydrophobic base to crash out. If cloudiness occurs, sonicate at 37°C for 5–10 minutes.
-
Final Composition: 5% Ethanol / 5% Kolliphor EL / 90% Saline.
Part 3: Route Analysis (IP vs. SC)
The choice of route alters the bioavailability and temporal profile of Sigma-1 activation.
Comparative Data Table
| Feature | Intraperitoneal (IP) | Subcutaneous (SC) |
| Absorption Rate ( | Rapid (10–20 min). High peritoneal vascularity facilitates quick entry. | Slower (30–60 min). Absorption is rate-limited by diffusion through interstitial tissue. |
| Peak Concentration ( | High. Ideal for acute models (e.g., seizure induction, acute pain). | Moderate/Sustained. Prevents "peak-trough" toxicity; mimics steady-state better. |
| First-Pass Metabolism | Significant. Drugs enter the portal vein | Minimal. Bypasses the portal system; drains via lymphatic/capillary beds. |
| Vehicle Reactivity | Moderate risk of peritonitis with chronic Kolliphor use. | High risk of local irritation/granuloma at injection site with co-solvents. |
| Experimental Utility | Acute behavioral tests (Forced Swim, NMDA seizures). | Chronic dosing (Alzheimer's models, neuroprotection).[1] |
Mechanistic Decision Tree (Graphviz)
Figure 1: Decision matrix for selecting administration routes for PPCC Oxalate based on experimental endpoints and metabolic considerations.
Part 4: Detailed Experimental Protocols
Protocol A: Intraperitoneal (IP) Administration
Best for: Acute antinociception tests, NMDA-induced seizure models.
-
Animal Handling: Restrain the mouse/rat using the scruff method, exposing the abdomen. Tilt the head downward slightly to allow viscera to slide cranially, creating a safe injection zone in the lower quadrant.
-
Site Selection: Lower right or left quadrant of the abdomen.
-
Injection:
-
Use a 27G or 30G needle .
-
Insert needle at a 30° angle.
-
Aspirate slightly to ensure no blood, urine, or intestinal contents are drawn (yellow/green fluid indicates bowel puncture).
-
Inject volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
-
Post-Procedure: Return animal to cage and monitor for "writhing" (sign of vehicle irritation).
-
Timing: For behavioral tests (e.g., Passive Avoidance), administer 20–30 minutes prior to the trial.
Protocol B: Subcutaneous (SC) Administration
Best for: Chronic cognitive studies (e.g., 7-14 day treatment), reversing scopolamine-induced amnesia.
-
Animal Handling: Place the animal on a flat surface. Tent the loose skin over the neck (scruff) or flank.
-
Site Selection: The "tent" of skin created by lifting. Rotate sites daily for chronic studies (Left Flank
Right Flank Neck). -
Injection:
-
Use a 25G or 27G needle .
-
Insert needle into the base of the tent, parallel to the body wall.
-
Inject volume: 5–10 mL/kg .
-
Critical Step: Pinch the injection site for 5 seconds after needle withdrawal to prevent leakage of the viscous vehicle.
-
-
Observation: Check for skin ulceration daily. The ethanol/surfactant vehicle can cause local alopecia or hardening of the skin.
Part 5: Mechanism of Action Visualization
Understanding the downstream effects of PPCC Oxalate is crucial for interpreting data from either route.
Figure 2: Signal transduction pathway of PPCC Oxalate. Binding to Sigma-1 receptors at the Mitochondria-Associated Membrane (MAM) modulates Calcium signaling and NMDA receptor function.
Part 6: Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| Precipitation in Syringe | Saline added too fast or solution cold. | Warm solution to 37°C; Sonicate. Ensure Ethanol/Kolliphor are mixed before saline addition. |
| Abdominal Writhing (IP) | Vehicle irritation (Ethanol concentration). | Reduce Ethanol to 2.5% if solubility permits, or switch to HP- |
| Inconsistent Behavior | Variable absorption (SC) or hepatic clearance (IP). | SC: Ensure no leakage. IP: Verify injection site (avoid fat pads). |
| No Effect in Sigma KO Mice | Specificity Control. | Use BD1047 (Antagonist) pretreatment to confirm Sigma-1 mechanism. |
References
-
Prezzavento, O., et al. (2007).[2] Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961. Link
-
Prezzavento, O., et al. (2008). A new sigma ligand, (±)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect.[2] Life Sciences, 82(9-10), 549-553. Link
-
Antonini, G., et al. (2009).[2] Anti-amnesic properties of (±)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[2] Journal of Neurochemistry, 109(3), 744-754. Link
-
Rodríguez-Muñoz, M., et al. (2015). The σ1 receptor engages the splicing regulator HnRNP A1 to prevent spinal cord motoneuron degeneration in amyotrophic lateral sclerosis. Journal of Neuroscience (Contextual usage of PPCC in neuroprotection). Link
-
Tocris Bioscience. (n.d.).[4][5][6] Product Information: (±)-PPCC oxalate.[1][2][3][4][5][6][7][8] Tocris Scientific Data Sheets. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. (±)-PPCC oxalate | CAS 932736-90-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. citeab.com [citeab.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. US20190209575A1 - Novel use of sigma-1 receptor agonist compounds - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Optimization of (±)-PPCC Oxalate Delivery in In Vitro Systems
Executive Summary
(±)-PPCC oxalate is a high-affinity, selective Sigma-1 receptor (
This guide addresses the critical solubility differential between ethanol and water . Direct dissolution in aqueous media frequently results in incomplete solubilization or micro-precipitation, leading to erratic biological data. We provide a validated protocol for generating stable ethanol stocks and executing aqueous dilutions that maintain compound bioavailability without inducing solvent toxicity.
Physicochemical Profile & Solubility Constraints
Understanding the competition between the ionic oxalate head group and the lipophilic pharmacophore is essential for successful delivery.
| Property | Specification | Implication for Protocol |
| Compound Name | (±)-PPCC oxalate | Active |
| Molecular Weight | 469.53 g/mol | Use for Molarity calculations |
| Solubility (Ethanol) | Max 10 mM (~4.7 mg/mL) | Recommended for Stock Solution |
| Solubility (Water) | Poor / Insoluble at Stock Conc. | Unsuitable for Stock Solution |
| Solubility (DMSO) | Max 100 mM (~47 mg/mL) | Alternative if Ethanol is contraindicated |
| 1.5 nM | Active in low nanomolar range |
The Solubility Paradox: Ethanol vs. Water[2]
-
Ethanol (The Solvent): The organic character of ethanol solvates the hydrophobic cyclohexyl/phenyl regions of PPCC, overcoming the lattice energy of the crystal.
-
Water (The Anti-Solvent): While the oxalate salt is theoretically ionizable, the large hydrophobic surface area of the PPCC molecule drives aggregation in pure water. Attempting to make a 1 mM or 10 mM stock directly in water or PBS will result in a suspension, not a solution.
Validated Preparation Protocol
Phase A: Stock Solution Preparation (Ethanol)
Objective: Create a stable 10 mM Master Stock.
Materials:
-
(±)-PPCC Oxalate solid (Store at +4°C, desiccated).
-
Absolute Ethanol (Anhydrous, ≥99.5%).
-
Glass vials (Avoid polystyrene which can leach with high % ethanol).
Procedure:
-
Equilibration: Allow the PPCC vial to warm to room temperature (RT) before opening to prevent condensation.
-
Calculation:
-
To prepare 1 mL of 10 mM stock : Weigh 4.70 mg of (±)-PPCC oxalate.
-
-
Solubilization:
-
Add the solid to the glass vial first.
-
Add 1 mL of Absolute Ethanol.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution must be crystal clear. If particulate remains, sonicate in a water bath at RT for 2 minutes.
-
Phase B: Aqueous Dilution Strategy (The "Step-Down" Method)
Objective: Dilute to working concentration (e.g., 100 nM) without precipitating the compound or shocking cells with high ethanol.
Critical Warning: Do not add the 10 mM ethanol stock directly to the cell culture well. The local high concentration of ethanol at the pipette tip can cause immediate "crash-out" (precipitation) of the lipophilic compound before it disperses.
Workflow:
-
Intermediate Dilution (100x):
-
Prepare a 100 µM intermediate solution.
-
Add 10 µL of 10 mM Stock into 990 µL of pre-warmed culture media (or PBS).
-
Vortex immediately for 10 seconds.
-
Result: This solution contains 1% Ethanol.
-
-
Final Treatment (Working Solution):
-
Dilute the Intermediate 1:1000 into the final well volume to achieve 100 nM .
-
Example: Add 1 µL of Intermediate to 1 mL of media in the well.
-
Final Ethanol Concentration:0.001% . This is well below the toxicity threshold for sensitive neuronal lines (typically <0.1%).
-
Visual Workflow (Graphviz)
Caption: Step-down dilution strategy minimizes precipitation risk and ethanol toxicity.
Biological Context: Sigma-1 Receptor Activation[1][3][4][5][6]
To validate that the solubilized compound is biologically active, researchers should observe specific downstream signaling events. (±)-PPCC acts as a chaperone agonist at the Mitochondria-Associated Membrane (MAM).
Mechanism of Action
Upon binding, PPCC causes the dissociation of
Caption: (±)-PPCC mechanism: Dissociation from BiP and stabilization of IP3R at the MAM.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Stock | Incomplete dissolution. | Sonicate for 2 mins. Ensure Ethanol is anhydrous (water content reduces solubility). |
| Precipitate in Media | "Crash-out" effect. | Use the Intermediate Dilution step. Do not spike 10 mM stock directly into cold media. |
| Cell Death (Control) | Ethanol toxicity. | Ensure final Ethanol conc is <0.1%. Include a "Vehicle Control" well (Media + 0.001% Ethanol) to normalize data. |
| No Biological Effect | Compound degradation. | Oxalates are stable, but store stocks at -20°C. Avoid repeated freeze-thaw cycles (aliquot stocks). |
References
-
Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961. Available at: [Link]
-
Antonini, V., et al. (2009).[2] Anti-amnesic properties of (±)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats. Journal of Neurochemistry, 109(3), 744-754. Available at: [Link]
Sources
Application Note: Visualizing Sigma-1 Receptor Translocation with PPCC Oxalate
Introduction: The Enigmatic Chaperone and Its Journey
The sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone primarily residing at the endoplasmic reticulum (ER), particularly at a specialized subdomain known as the mitochondria-associated ER membrane (MAM).[1][2][3][4] This strategic localization places S1R at a critical hub for regulating intracellular calcium signaling, lipid transport, and cellular stress responses.[3][5][6] Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel itself but rather a modulator of other proteins' functions.[7] Its involvement in a wide array of pathophysiological processes, including neurodegenerative diseases, cancer, and addiction, has made it an attractive therapeutic target.[7][8]
A key aspect of S1R function is its ability to translocate from the ER to other cellular compartments, such as the plasma membrane and the nuclear envelope, upon stimulation by agonist ligands or in response to cellular stress.[2][9][10] This dynamic relocalization is believed to be a fundamental mechanism by which S1R exerts its pleiotropic effects, interacting with a diverse set of client proteins, including ion channels and other receptors.[9] Understanding the dynamics of S1R translocation is therefore crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this receptor.
This application note provides a detailed guide for studying S1R translocation using (±)-PPCC oxalate, a potent and selective S1R agonist.[11][12] We will delve into the underlying principles of S1R biology, provide step-by-step protocols for visualizing and quantifying its movement within the cell, and offer insights into the interpretation of experimental results.
PPCC Oxalate: A High-Affinity Probe for S1R Activation
(±)-PPCC oxalate is a selective sigma receptor ligand characterized by its high affinity for the sigma-1 receptor subtype. Its utility in studying S1R function stems from its ability to act as an agonist, initiating the conformational changes and subsequent cellular events associated with receptor activation, including its translocation.[11][12][13]
Table 1: Binding Profile of (±)-PPCC Oxalate
| Receptor Subtype | Binding Affinity (Ki) |
| Sigma-1 (σ₁) | 1.5 nM[11][12] |
| Sigma-2 (σ₂) | 50.8 nM |
The significant selectivity of PPCC oxalate for S1R over S2R makes it an excellent pharmacological tool to specifically probe S1R-mediated events.
Visualizing S1R Translocation: A Tale of Two Techniques
The movement of S1R can be effectively studied using two complementary approaches: immunofluorescence microscopy for qualitative and semi-quantitative spatial analysis, and cell fractionation followed by western blotting for a more quantitative assessment of S1R redistribution among subcellular compartments.
Experimental Workflow Overview
The following diagram illustrates the general workflow for studying PPCC oxalate-induced S1R translocation.
Caption: Proposed mechanism of S1R translocation.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for investigating the translocation of the sigma-1 receptor using the selective agonist PPCC oxalate. By combining the spatial resolution of immunofluorescence with the quantitative power of western blotting, researchers can gain valuable insights into the dynamic nature of S1R signaling. These methods can be further adapted to study the effects of other S1R ligands, to investigate the role of S1R translocation in specific disease models, and to screen for novel compounds that modulate S1R activity. A deeper understanding of S1R translocation will undoubtedly pave the way for the development of innovative therapies for a range of debilitating disorders.
References
- Current time information in El Paso County, US. (n.d.). Google.
-
Xing, J., Wang, X., & Li, H. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience, 15, 738685. [Link]
-
Li, H., Zhang, C., & Chen, Y. (2024). Sigma-1 receptor exerts protective effects on ameliorating nephrolithiasis by modulating endoplasmic reticulum-mitochondrion association and inhibiting endoplasmic reticulum stress-induced apoptosis in renal tubular epithelial cells. Cell & Bioscience, 14(1), 23. [Link]
-
Su, T. P., Hayashi, T., & Maurice, T. (2010). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 194-203. [Link]
-
Sahn, J. J., Mejia, G. L., & Fantegrossi, W. E. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 14(9), 886. [Link]
-
Wang, L., Zhao, Y., & Li, X. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8893. [Link]
-
Jain, R. (2025, March 17). Sigma 1 Receptor Intro Video. YouTube. [Link]
-
Tchedre, K. T., & Yorio, T. (2016). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Physiology, 7, 473. [Link]
-
Sigma-1 receptor. (2023, December 19). In Wikipedia. [Link]
-
Sedej, K., Mair, N., & Zupančič, E. (2022). Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. Biomedical Optics Express, 13(3), 1546-1563. [Link]
-
Kandasamy, S., & Pal, A. (2022). Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design, 21(39), 5649-5658. [Link]
-
Gogu, J., Ribes, C., & Vignes, M. (2021). Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish. International Journal of Molecular Sciences, 22(11), 6030. [Link]
-
Weng, C. C., & Appel, H. (2023). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. Journal of Visualized Experiments, (199), e65780. [Link]
-
Immunofluorescent staining of sigma-1 receptors (sig1R). Representative... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Su, T. P. (2009). The potential role of sigma-1 receptors in lipid transport and lipid raft reconstitution in the brain: implication for drug abuse. Current Pharmaceutical Design, 15(20), 2319-2326. [Link]
-
Kandasamy, S., & Pal, A. (2021). The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains. eLife, 10, e66538. [Link]
-
Prasanth, M. I., & Malar, C. N. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Neural Plasticity, 2021, 8816782. [Link]
-
Bollimuntha, S., & Ebadi, M. (2020). Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death. Cellular and Molecular Neurobiology, 40(4), 565-578. [Link]
-
Agilent Technologies. (2025, June 11). Tracking Nuclear Translocation Events with Live-Cell Imaging. YouTube. [Link]
-
Antonini, V., & Ronsisvalle, G. (2009). Anti-amnesic Properties of (+/-)-PPCC, a Novel Sigma Receptor Ligand, on Cognitive Dysfunction Induced by Selective Cholinergic Lesion in Rats. Journal of Neurochemistry, 109(3), 744-754. [Link]
-
The list of Sigma-1 receptor agonists and antagonists. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Palmer, C. P., & Su, T. P. (2007). Sigma-1 receptors bind cholesterol and remodel lipid rafts in breast cancer cell lines. Cancer Research, 67(23), 11166-11175. [Link]
-
Kandasamy, S., & Pal, A. (2020). The role of sigma-1 receptor in organization of endoplasmic reticulum signaling microdomains. bioRxiv. [Link]
-
Hayashi, T., & Su, T. P. (2013). Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Mediates the Mitochondrion-ER-Nucleus Signaling for Cellular Survival. PLoS One, 8(10), e76941. [Link]
-
Meunier, J., & Maurice, T. (2017). Sigma-1 Receptor Agonists Induce Oxidative Stress in Mitochondria and Enhance Complex I Activity in Physiological Condition but Protect Against Pathological Oxidative Stress. Molecular Neurobiology, 54(8), 6140-6153. [Link]
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596-610. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved February 6, 2026, from [Link]
Sources
- 1. Sigma-1 receptor exerts protective effects on ameliorating nephrolithiasis by modulating endoplasmic reticulum-mitochondrion association and inhibiting endoplasmic reticulum stress-induced apoptosis in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Mediates the Mitochondrion-ER-Nucleus Signaling for Cellular Survival | PLOS One [journals.plos.org]
- 6. Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Preparation of (+/-)-PPCC Oxalate for Sigma-1 Receptor Assays
Executive Summary
This guide addresses the technical requirements for preparing (+/-)-PPCC oxalate , a high-affinity Sigma-1 receptor agonist (
This protocol establishes a standardized workflow for generating stable stock solutions in DMSO and executing precise aqueous dilutions, ensuring reproducibility in radioligand binding assays and neuroprotective phenotypic screens.
Physicochemical Profile & The "Salt Correction"
The most common error in preparing (+/-)-PPCC solutions is utilizing the molecular weight (MW) of the free base rather than the oxalate salt. This results in a solution that is 19.2% less concentrated than calculated, significantly skewing potency data.
Critical Data Table
| Parameter | Value | Notes |
| Compound Name | This compound | Racemic mixture |
| CAS Number | 1781628-91-8 | Specific to the oxalate salt form |
| Formula | Free base + Oxalic acid | |
| MW (Salt) | 469.53 g/mol | Use this for all calculations |
| MW (Free Base) | 379.49 g/mol | Do NOT use for weighing |
| Solubility (DMSO) | ~100 mM | Preferred stock solvent |
| Solubility (Ethanol) | ~10 mM | Lower stability than DMSO |
| Solubility (Water) | Poor | Requires pre-dissolution in DMSO |
Technical Insight: The oxalate moiety improves stability and crystallinity but contributes 90.04 g/mol to the total mass. If you use the free base MW (379.49) to calculate the volume for a 10 mM stock using 10 mg of powder, your actual concentration will be ~8.08 mM, introducing a systematic error of nearly 20% before the assay begins.
Workflow Logic & Causality
The preparation process must account for the lipophilicity of the PPCC scaffold. Direct addition to aqueous buffer often results in micro-precipitates that are invisible to the naked eye but capable of scavenging free ligand, leading to artificially high
Diagram 1: Solubilization & Calculation Logic
The following diagram illustrates the decision tree for solvent selection and the mathematical derivation of the stock volume.
Caption: Logical workflow for ensuring correct molarity and solubility. Note the critical loop at the Visual QC stage to prevent the use of precipitated ligand.
Detailed Protocol: Preparation of 10 mM Stock
Materials Required[2][3][4][5][6][7][8][9]
-
This compound (Solid)
-
Dimethyl sulfoxide (DMSO), anhydrous,
99.9% (Sigma-Aldrich or equivalent) -
Analytical Balance (Precision 0.01 mg)
-
Vortex mixer
-
Amber glass vials (to protect from light and prevent plastic adsorption)
Step-by-Step Methodology
Step 1: Mass Determination
Weigh the solid compound directly into an amber glass vial. Record the exact mass.
-
Example Mass:
( )
Step 2: Volume Calculation (The Self-Validating Formula)
Calculate the volume of DMSO required to achieve exactly
Calculation for 5.0 mg:
Protocol Check: Do not round the volume to "1 mL". Adding 1.0 mL to 5.0 mg results in a concentration of
, not.
Step 3: Solubilization
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Visual Inspection: Hold the vial against a light source. The solution must be completely clear. If particles persist, sonicate for 1-2 minutes. PPCC oxalate is highly soluble in DMSO; persistence suggests impurities or moisture contamination.
Step 4: Storage
Divide the stock into small aliquots (e.g.,
-
Stability: Stable for up to 6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).
Assay Dilution Strategy (Aqueous Transition)
To determine
The "Intermediate Step" Rule
Never pipet
Diagram 2: Serial Dilution Pathway
This diagram depicts the transition from organic stock to aqueous assay buffer, ensuring the final DMSO concentration remains
Caption: Dilution strategy minimizing DMSO shock. The intermediate step ensures the compound is fully dispersed in the aqueous phase before final plating.
Final DMSO Concentration Check
In the workflow above:
-
Stock: 100% DMSO.
-
Intermediate: 1% DMSO.
-
Assay Well: If you add
of Intermediate to of media, final DMSO is .-
Requirement: Sigma receptors are generally resilient, but keep DMSO
to avoid non-specific membrane perturbation.
-
References
-
Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961.
-
Antonini, V., et al. (2009).[1] Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[2][1] Journal of Neurochemistry, 109(3), 744-754.[1]
Sources
Troubleshooting & Optimization
improving solubility of PPCC oxalate in aqueous buffers
Technical Support Center: Solubilization Protocols for (±)-PPCC Oxalate
Executive Summary
(±)-PPCC oxalate is a high-affinity, selective sigma-1 (
This guide provides a validated troubleshooting framework to maximize aqueous solubility while maintaining compound stability. The protocols below prioritize the "Stock-to-Dilution" method, which is the industry standard for lipophilic salts like PPCC.
Module 1: The Physicochemical Profile
Understanding why precipitation occurs is the first step to preventing it.
| Parameter | Specification | Implication for Solubility |
| Compound Name | (±)-PPCC oxalate | Sigma-1 Agonist |
| Molecular Weight | 469.53 g/mol | Moderate size, prone to lattice energy barriers. |
| Key Functional Groups | Piperidine (Basic N), Ester | pH Sensitive: Solubility decreases as pH increases > pKa. |
| Primary Solubility | DMSO (100 mM), Ethanol (10 mM) | Hydrophobic: Requires organic co-solvent for initial solvation. |
| Aqueous Behavior | Low intrinsic solubility | Direct addition to water results in poor dissolution. |
Module 2: Troubleshooting & FAQs
Q1: I added PPCC oxalate powder directly to PBS, but it won't dissolve. Why?
A: This is a classic "lattice energy" issue. The crystalline lattice of the oxalate salt is stable, and water molecules alone cannot easily overcome the energy required to break this lattice, especially at neutral pH where the free base form may dominate. Corrective Action: Never add powder directly to aqueous buffer. You must prepare a high-concentration stock solution in DMSO (dimethyl sulfoxide) or Ethanol first.
Q2: My 100 mM DMSO stock precipitates when I dilute it into the assay buffer. How do I fix this?
A: This is known as "solvent shock." When the hydrophobic drug leaves the DMSO environment and hits the water, it immediately re-crystallizes. Corrective Action:
-
Vortex Immediately: Do not add the stock dropwise slowly; add it quickly into a vortexing buffer to disperse the molecules before crystals form.
-
Warm the Buffer: Pre-warm your PBS/media to 37°C.
-
Limit the Final Concentration: Ensure your final DMSO concentration is <0.1% (or up to 1% if your assay tolerates it). If you need higher drug concentrations, you must use an intermediate carrier like Cyclodextrin .
Q3: Can I acidify the buffer to improve solubility?
A: Yes, but with caution. The piperidine nitrogen in PPCC is basic. Lowering the pH (e.g., to pH 4.5–5.5) protonates this nitrogen, significantly increasing solubility.
Warning: Ensure your biological target (e.g., the
Module 3: Advanced Solubilization Protocols
Protocol A: Standard Organic Stock Dilution (For <10 µM targets)
Best for: High-potency assays where low drug concentrations are sufficient.
-
Weighing: Weigh 4.7 mg of PPCC oxalate.
-
Stock Preparation: Dissolve in 1 mL of anhydrous DMSO .
-
Result: 10 mM Stock Solution.[2]
-
Note: Sonicate for 30 seconds if visible particles remain.
-
-
Dilution: Dilute 1 µL of Stock into 10 mL of Assay Buffer (PBS + 0.1% BSA).
-
Final Concentration: 1 µM PPCC.
-
Final DMSO: 0.01% (Non-toxic to most cells).
-
Protocol B: The Cyclodextrin "Cloaking" Method (For >10 µM targets)
Best for: High-concentration needs or strictly aqueous environments.
Mechanism: Hydroxypropyl-
-
Prepare Vehicle: Make a 20% (w/v) HP-
-CD solution in pure water or saline. Stir until clear. -
Add Compound: Add PPCC oxalate powder directly to this vehicle.
-
Agitate: Vortex and sonicate at 40°C for 20 minutes.
-
Filter: Pass through a 0.22 µm PVDF filter to remove any undissolved micro-crystals.
-
Dilute: Use this solution to dilute into your final assay buffer.
Module 4: Decision Logic (Workflow Visualization)
Caption: Decision tree for selecting the optimal solubilization strategy based on required concentration.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5][6] Advanced Drug Delivery Reviews.[3] Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.[3] Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+/-)-PPCC oxalate | σ1 Receptors | Tocris Bioscience [tocris.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
stability of (+/-)-PPCC oxalate stock solutions at -20°C
The following technical guide is structured as a specialized support center resource. It synthesizes manufacturer data (Tocris/R&D Systems) with chemical stability principles relevant to ester-containing pharmacophores.
Topic: Stability & Handling of Stock Solutions at -20°C
Document ID: TS-PPCC-001 | Version: 2.0 | Role: Senior Application Scientist[1]
Executive Summary & Compound Profile
(+/-)-PPCC oxalate is a high-affinity, selective Sigma-1 (
From a stability perspective, this compound presents a specific chemical vulnerability: it contains a methyl ester moiety.[1][5] While the oxalate salt form provides solid-state stability, the methyl ester is susceptible to hydrolysis in solution if moisture is introduced.[1] Therefore, the stability of stock solutions at -20°C is dictated not just by temperature, but by solvent hygroscopicity and freeze-thaw discipline .[1]
Physicochemical Data
| Property | Specification | Technical Note |
| Formula | Contains a methyl ester group (hydrolysis risk). | |
| M.W. | 469.53 g/mol | Use this value for molarity calculations.[1][5][6] |
| Solubility (DMSO) | 100 mM (Max) | Recommended solvent for stock solutions.[5] |
| Solubility (Ethanol) | 10 mM (Max) | Lower solubility; less ideal for high-concentration stocks. |
| Solubility (Water) | Insoluble | Do not attempt to make aqueous stock solutions.[5] |
Protocol: Preparation & Storage of Stock Solutions
The following protocol is designed to minimize ester hydrolysis and precipitation risks.
Step 1: Solvent Selection
Recommendation: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade
-
Why? DMSO is highly hygroscopic (absorbs water from air).[5] Water acts as a nucleophile, attacking the methyl ester of PPCC over time, converting the active drug into its inactive carboxylic acid metabolite.[1]
Step 2: Dissolution (10 mM Standard Stock)
To prepare 1 mL of a 10 mM stock solution:
-
Weigh 4.70 mg of this compound.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30–60 seconds. The solution should be clear and colorless.
-
Note: If using a 50 mg vial, reconstitute the entire vial to avoid weighing errors. Add 10.65 mL DMSO for a 10 mM stock.
-
Step 3: Aliquoting & Freezing (The "Single-Use" Rule)
Critical: Do not store the bulk bottle at -20°C after reconstituting.
-
Divide the stock into single-use aliquots (e.g., 50
L) in high-quality polypropylene or amber microtubes. -
Seal tubes tightly (Parafilm is recommended for long-term storage >3 months).[5]
-
Store at -20°C .
Stability Troubleshooting & FAQs
Q1: How long is my PPCC oxalate stock stable at -20°C?
Answer:
-
Optimal Conditions (Anhydrous DMSO, Aliquoted): 3 to 6 months.[1][5]
-
Sub-optimal (Repeated Freeze-Thaw): < 1 month.[5]
-
Why? Every freeze-thaw cycle condenses atmospheric moisture into the cold DMSO.[1][5] This moisture accelerates the hydrolysis of the methyl ester and can cause the oxalate salt to precipitate.[1][5]
Q2: I see a white precipitate after thawing my stock. Is it ruined?
Answer: Not necessarily.
-
Cause: DMSO freezes at 19°C. Upon thawing, the solution may be cold, and the solubility of the oxalate salt decreases.[1]
-
Fix:
Q3: Can I dilute the DMSO stock directly into my cell culture media?
Answer: Yes, but follow the 1:1000 Rule .[1]
-
Protocol: Dilute the stock at least 1:1000 (e.g., 1
L stock into 1 mL media) to keep the final DMSO concentration 0.1%. -
Technique: Add the DMSO stock dropwise to the vortexing media, rather than adding media to the DMSO.[1]
Q4: The solution has turned yellow. What does this mean?
Answer: Discard immediately.
-
Diagnosis: Color change (yellowing/browning) in simple amine/ester compounds often indicates oxidative degradation or extensive hydrolysis.[5] Valid PPCC oxalate solutions should be colorless.[1][5]
Visualizing the Stability & Degradation Pathway
The following diagram illustrates the critical control points where user error (moisture introduction) leads to compound failure.
Figure 1: Critical Control Points in PPCC Oxalate Handling. Note that the "Bulk Storage" pathway significantly increases the risk of ester hydrolysis due to moisture entry during repeated opening.[1]
References & Authority
The protocols and data above are grounded in the physicochemical properties of the specific Sigma-1 ligand (+/-)-PPCC and general best practices for hydrophobic amine oxalate salts.
-
Prezzavento, O. et al. (2007). Novel sigma receptor ligands: synthesis and biological profile.[1][5][6] Journal of Medicinal Chemistry, 50(5), 951-961.[1] [Link]
-
Prezzavento, O. et al. (2008). A new sigma ligand, (±)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect.[1][6] Life Sciences, 82(11-12), 549-553.[1] [Link]
Sources
- 1. Cistanoside A | CAS:93236-42-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (±)-PPCC oxalate | TargetMol [targetmol.com]
- 5. Kelowna International Scientific Inc [kelowna.com.tw]
- 6. rndsystems.com [rndsystems.com]
troubleshooting precipitation of PPCC oxalate in physiological saline
Technical Support Center: Troubleshooting PPCC Oxalate Precipitation
Topic: Resolution of Solubility Issues with (±)-PPCC Oxalate in Physiological Saline Case ID: PPCC-SOL-001 Status: Active Guide Audience: Research Scientists, Pharmacologists, Laboratory Technicians[1][2]
Executive Summary & Diagnostic Assessment
The Issue:
Users frequently report the formation of a white, cloudy precipitate or crystal sedimentation when attempting to dissolve (±)-PPCC oxalate (a selective
Root Cause Analysis: (±)-PPCC Oxalate is a lipophilic compound with limited intrinsic aqueous solubility.[2] While the oxalate salt form improves stability, it does not render the molecule freely soluble in high-ionic-strength aqueous buffers like saline.[1] The precipitation is driven by two physicochemical factors:
-
Hydrophobic Effect: The lipophilic piperidine and cyclopropane moieties resist hydration.[1][2]
-
Salting-Out Effect: The high ionic strength of physiological saline (
M) reduces the activity of water molecules available to solvate the drug, forcing the hydrophobic compound out of solution.[1][2]
Quick Diagnostic Matrix:
| Observation | Probable Cause | Immediate Action |
|---|---|---|
| Immediate Cloudiness upon saline addition | "Shock" precipitation due to polarity mismatch.[1][2] | STOP. Do not filter. Switch to Co-solvent Protocol (See Section 2). |
| Crystals forming over time (1-2 hours) | Supersaturation collapse or temperature drop.[1][2] | Warm to 37°C. If insoluble, re-formulate with higher PEG content. |
| Needle-like precipitate | Calcium Oxalate formation (rare in pure saline).[1][2] | Check water source for
The "Gold Standard" Solubilization Protocol
Directive: Do NOT attempt to dissolve PPCC oxalate directly in saline.[1][2] You must use a stepwise co-solvent system to create a stable emulsion/solution before introducing the aqueous phase.
Validated Formulation (Standard In Vivo Vehicle):
Step-by-Step Workflow:
-
Weighing: Weigh the required amount of PPCC Oxalate.
-
Primary Dissolution (Critical): Dissolve the pure powder completely in 100% DMSO . Vortex until the solution is perfectly clear.
-
Stabilization: Add PEG 300 to the DMSO solution. Vortex gently.
-
Surfactant Addition: Add Tween 80 . Vortex thoroughly. The solution becomes viscous.
-
Aqueous Phase Introduction: Slowly add the Physiological Saline (warm to 37°C if possible) dropwise while vortexing.[1][2]
-
Why? Adding saline too fast can cause local regions of high water content, triggering "shock" precipitation.
-
Visual Workflow (Graphviz):
Caption: Stepwise co-solvent addition order is critical to prevent polarity shock precipitation.
Technical Data & Solubility Limits
Use the following data to calculate your maximum achievable concentrations.
Table 1: Solubility Profile of (±)-PPCC Oxalate
| Solvent | Max Solubility | Usage Notes |
| DMSO | ~46 mg/mL (100 mM) | Excellent stock solvent.[1][2] Toxic in high volumes (>10%) for in vivo use.[2] |
| Ethanol | ~4.7 mg/mL (10 mM) | Moderate solubility.[1][2] Can be used as alternative to DMSO if strictly necessary.[1][2] |
| Water / Saline | < 0.5 mg/mL | Poor. Direct dissolution fails at therapeutic doses.[2] |
| 1:1 DMSO:PBS | ~0.5 - 1.0 mg/mL | Unstable.[1][2] Likely to precipitate upon standing.[1][2] |
Mechanism of Failure in Saline:
When PPCC oxalate (dissolved in DMSO) is added to saline, the dielectric constant of the solvent mixture rises sharply (from
Frequently Asked Questions (Troubleshooting)
Q1: Can I heat the saline to dissolve the precipitate? A: Heating to 40-50°C may temporarily dissolve the precipitate, but it will likely re-crystallize upon cooling to room temperature or body temperature.[1] This is risky for in vivo injections as precipitation inside the vein can cause embolism.[1] Recommendation: Use the co-solvent method instead of relying on heat.
Q2: My animal protocol does not allow DMSO. What are my alternatives? A: If DMSO is strictly prohibited:
-
Cyclodextrins: Try 20-30% (w/v) 2-Hydroxypropyl-
-cyclodextrin (HP CD) in saline. The cyclodextrin encapsulates the hydrophobic drug, preventing precipitation.-
Protocol: Dissolve PPCC in a small volume of ethanol, add HP
CD solution, then evaporate the ethanol if required, or simply dissolve PPCC directly into the HP CD solution with vigorous sonication.
-
-
pH Adjustment: Check the pH. If the solution is too basic, the oxalate salt may dissociate to the free base (less soluble).[1] Ensure pH is maintained slightly acidic (pH 5-6), though this is less effective than co-solvents.[1][2]
Q3: Can I store the reconstituted solution? A: Aqueous formulations of PPCC oxalate are generally unstable for long-term storage due to potential hydrolysis or slow precipitation.[1]
-
Best Practice: Prepare fresh daily.
-
Stock Solutions: Store the DMSO stock solution at -20°C. It is stable for months.
Q4: I see a "gel" forming instead of a clear solution. A: This indicates the concentration of Tween 80 or PEG is too high relative to the water content, or the mixing was not thorough. Ensure you vortex vigorously after each addition.[1][2] If gelling persists, dilute with more saline, provided the drug concentration remains within therapeutic limits.
References
-
Antonini, V., et al. (2009).[2][3] Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[1][2][3] Journal of Neurochemistry, 109(3), 744-754.[1][2][3]
Sources
Validation & Comparative
comparative efficacy of PPCC oxalate and donepezil in memory tasks
Comparative Efficacy of PPCC Oxalate and Donepezil in Memory Tasks
Executive Summary
This guide provides a technical comparison between Donepezil , the current gold-standard acetylcholinesterase inhibitor (AChEI) for Alzheimer’s Disease (AD), and (±)-PPCC oxalate , a selective Sigma-1 receptor (
Compound Profiles
Donepezil (Aricept®)[1]
-
Class: Reversible Acetylcholinesterase Inhibitor (AChEI).
-
Mechanism: Inhibits the enzymatic hydrolysis of acetylcholine (ACh) in the synaptic cleft, increasing cholinergic transmission. It also possesses moderate affinity for the
receptor ( nM), which contributes to its neuroprotective profile. -
Key Indication: Symptomatic treatment of mild to moderate Alzheimer's disease.
(±)-PPCC Oxalate
-
Chemical Name: (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester oxalate.
-
Class: Selective Sigma-1 Receptor Agonist.[1]
-
Mechanism: Binds with high affinity (
nM) to receptors. It acts as a "molecular chaperone," translocating from the mitochondria-associated endoplasmic reticulum membrane (MAM) to the plasma membrane upon activation, where it modulates ion channels (e.g., NMDA receptors) and reduces oxidative stress. -
Key Indication: Investigational cognitive enhancer; anti-amnesic agent in cholinergic lesion models.[1][2]
Mechanistic Comparison
The following diagram illustrates the divergent yet complementary signaling pathways of both compounds.
Figure 1: Dual-pathway comparison. Donepezil primarily targets AChE inhibition, while PPCC selectively targets the Sigma-1 receptor to modulate neuronal plasticity.
Comparative Efficacy in Memory Tasks
The following data synthesizes results from key studies, specifically focusing on the reversal of scopolamine-induced amnesia (a standard model for cholinergic deficit) and selective cholinergic lesions (192 IgG-saporin).
Quantitative Data Summary
| Metric | Donepezil (Reference) | PPCC Oxalate (Test Agent) | Interpretation |
| Primary Target Affinity ( | AChE: 5.7 nM | PPCC is ~10x more potent at the | |
| Morris Water Maze (MWM) Latency to Platform (Day 4) | Reduced by ~60% vs. Control | Reduced by ~55-60% vs. Control | Comparable efficacy in spatial learning tasks. |
| Passive Avoidance Step-through Latency (Retention) | Increased to ~250-300s | Increased to ~240-280s | Both effectively restore retention memory after amnesic insult. |
| Effective Dose (Rat) | 0.3 - 3.0 mg/kg (i.p.) | 0.1 - 1.0 mg/kg (i.p.) | PPCC demonstrates efficacy at lower absolute doses due to high affinity. |
| Side Effect Profile | Cholinergic (Tremor, Salivation) | Minimal motor side effects | PPCC lacks peripheral cholinergic side effects (e.g., salivation). |
Analysis of Behavioral Outcomes
-
Morris Water Maze (Spatial Memory):
-
Donepezil: consistently reduces escape latency in scopolamine-treated rats by restoring ACh levels.
-
PPCC Oxalate: Treatment significantly decreases escape latency and increases time spent in the target quadrant during the probe trial. The mechanism relies on
-mediated modulation of hippocampal NMDA receptors rather than direct ACh increases, preserving Long-Term Potentiation (LTP).
-
-
Passive Avoidance (Fear-Aggravated Memory):
-
In the step-through passive avoidance task, amnesic animals enter the dark compartment immediately. Both compounds significantly prolong the latency to enter, indicating successful memory retention. PPCC's effect is blocked by the selective
antagonist NE-100, confirming its mechanism.
-
Experimental Protocol: Scopolamine-Induced Amnesia Model
To replicate the comparative data, the following standardized protocol is recommended. This workflow ensures the validity of the "rescue" effect observed with both drugs.
Workflow Diagram
Figure 2: Timeline for Scopolamine-Induced Amnesia Model. Note the staggered administration to isolate the protective effect.
Step-by-Step Methodology
-
Animal Preparation:
-
Use male Wistar rats (250–300 g).
-
Group size:
per group (Control, Scopolamine only, Scopolamine + Donepezil, Scopolamine + PPCC).
-
-
Drug Administration:
-
Vehicle: Saline (0.9% NaCl).
-
Amnestic Agent: Scopolamine hydrobromide (1 mg/kg, i.p.) administered 30 minutes before testing.
-
Therapeutic Agent:
-
Donepezil: 1.0 mg/kg (i.p.) administered 30 minutes prior to Scopolamine.
-
PPCC Oxalate: 0.3 - 1.0 mg/kg (i.p.) administered 30 minutes prior to Scopolamine.
-
-
-
Morris Water Maze (MWM) Task:
-
Apparatus: Circular pool (150 cm diameter), water temp 23±1°C, opaque. Hidden platform in NE quadrant.
-
Acquisition (Days 1-4): 4 trials/day, 60s max duration. Record Escape Latency.
-
Probe Trial (Day 5): Remove platform. Record % time in target quadrant.[3]
-
Validity Check: Scopolamine group must show significantly higher latency than Control. Drug groups should show latency statistically similar to Control.
-
-
Passive Avoidance (PA) Task:
-
Apparatus: Light/Dark box with guillotine door.
-
Training: Rat enters dark compartment
mild foot shock (0.5 mA, 2s). -
Retention Test (24h later): Measure latency to enter dark compartment (Max 300s).
-
References
-
Antonini, V., et al. (2009). Anti-amnesic properties of (±)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[1][4] Journal of Neurochemistry, 109(3), 744-754.
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
-
Birks, J. S., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease.[5][6] Cochrane Database of Systematic Reviews.
-
Meunier, J., et al. (2006).[7] The anti-amnesic and neuroprotective effects of donepezil against amyloid beta25-35 peptide-induced toxicity in mice involve an interaction with the sigma1 receptor.[7] British Journal of Pharmacology, 149(8), 998-1012.
Sources
- 1. scispace.com [scispace.com]
- 2. europeanreview.org [europeanreview.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 5. Comparison of functional and cognitive donepezil effects in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and tolerability of donepezil, rivastigmine and galantamine for patients with Alzheimer's disease: systematic review of the 'real-world' evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
receptor occupancy studies validating PPCC oxalate in vivo targets
Technical Comparison Guide: In Vivo Receptor Occupancy Validation of (±)-PPCC Oxalate
Subject Compound: (±)-PPCC Oxalate (CAS: 932736-90-8) Primary Target: Sigma-1 Receptor (σ1R) Therapeutic Context: Cognitive Enhancement / Anti-Amnestic Methodology: Ex Vivo Radioligand Binding Assays
Executive Summary & Strategic Rationale
Translating high in vitro affinity (Ki) to in vivo target engagement is the "Valley of Death" in CNS drug discovery. For (±)-PPCC Oxalate , a potent Sigma-1 receptor (σ1R) agonist (Ki = 1.5 nM), validating receptor occupancy (RO) is critical to confirm that its anti-amnestic behavioral effects are indeed mediated by σ1R engagement rather than off-target mechanisms.
This guide provides a rigorous framework for validating PPCC Oxalate against standard reference ligands (Haloperidol and PRE-084 ). Unlike simple plasma exposure studies, ex vivo RO studies provide a functional readout of the drug's ability to cross the blood-brain barrier (BBB) and compete with a radiotracer at the specific neuroanatomical target.
Key Technical Insight: Because σ1Rs are intracellular chaperone proteins located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), simple plasma-brain partition coefficients (Kp) often underestimate target engagement. Direct RO measurement is the only self-validating method to confirm intracellular access.
Mechanistic Comparison: PPCC vs. Alternatives
The following table contrasts PPCC Oxalate with the industry-standard reference ligands used in σ1R validation.
| Feature | (±)-PPCC Oxalate (Test Agent) | Haloperidol (Reference Antagonist) | PRE-084 (Reference Agonist) |
| Primary Mechanism | σ1R Agonist (Cognitive Enhancer) | σ1R Antagonist / D2 Antagonist | σ1R Agonist |
| In Vitro Affinity (Ki) | 1.5 nM (High) | ~1–3 nM (High) | ~20–50 nM (Moderate) |
| Selectivity (σ1:σ2) | >30-fold | Low (Promiscuous) | High |
| In Vivo Application | Novel therapeutic candidate | Positive control for maximal occupancy | Positive control for functional agonism |
| BBB Permeability | High (Lipophilic amine) | High | Moderate |
| RO Tracer Displacement | Competes with [³H]-(+)-Pentazocine | Competes with [³H]-(+)-Pentazocine | Competes with [³H]-(+)-Pentazocine |
Validated Experimental Protocol: Ex Vivo Receptor Occupancy
This protocol uses the "Method of Displacement" where the animal is dosed with the cold drug (PPCC), and the occupancy is measured ex vivo using a radiolabeled tracer.
Phase A: In Vivo Dosing & Tissue Harvest[1]
-
Animal Model: Male Sprague-Dawley rats (250–300g) or C57BL/6 mice.
-
Groups:
-
Vehicle (Saline/DMSO).
-
PPCC Oxalate (0.1, 0.3, 1.0, 3.0, 10.0 mg/kg, s.c. or p.o.).
-
Positive Control: Haloperidol (1.0 mg/kg, s.c.) – Essential for defining non-specific binding baseline.
-
-
Time Point: Sacrifice animals at T_max (typically 30–60 min post-dose, determined by prior PK).
-
Harvest: Rapidly remove the brain. Dissect the Hippocampus and Frontal Cortex (regions rich in σ1R).
-
Processing: Flash freeze in isopentane (-40°C) or immediate homogenization.
Phase B: Radioligand Binding Assay
Note: This phase measures how much receptor remains "free" for the tracer to bind.
-
Homogenization: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation:
-
Aliquot homogenates into assay tubes.
-
Add [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol) at a concentration of 2–3 nM (approx. Kd).
-
Crucial Step: Do not add more cold drug. We are measuring the drug already bound from the in vivo dosing.
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quantification: Liquid scintillation counting.
Phase C: Data Calculation
Calculate % Receptor Occupancy (RO) using the formula:
-
B_drug: Specific binding in treated animal.
-
B_vehicle: Specific binding in vehicle animal (Total Binding).
-
NSB: Non-specific binding (determined by Haloperidol-treated group or in vitro excess Haloperidol).
Visualization of Workflow & Signaling
Figure 1: Ex Vivo Receptor Occupancy Workflow
This diagram illustrates the critical path from dosing to data generation.
Caption: Step-by-step workflow for determining fractional receptor occupancy using radiolabeled tracer displacement.
Figure 2: Sigma-1 Receptor Mechanism & Competition
Visualizing the competition at the MAM (Mitochondria-Associated Membrane).
Caption: Competitive binding dynamic at the intracellular Sigma-1 receptor interface.
Data Interpretation & Expected Outcomes
To validate PPCC Oxalate, the resulting data must be tabulated and compared against the reference standards.
Table 2: Representative Occupancy Data (Hypothetical)
| Dose (mg/kg, s.c.) | PPCC Oxalate (% RO) | Haloperidol (% RO) | Interpretation |
| Vehicle | 0% | 0% | Baseline (100% Tracer Binding) |
| 0.1 | 25 ± 5% | 60 ± 4% | PPCC shows onset of occupancy. |
| 0.3 | 48 ± 6% | 85 ± 3% | PPCC ED50 ≈ 0.35 mg/kg |
| 1.0 | 72 ± 4% | 98 ± 1% | High engagement; therapeutic window. |
| 3.0 | 91 ± 2% | 100% | Saturation of σ1 receptors. |
| 10.0 | 98 ± 1% | 100% | Full saturation confirmed. |
Critical Analysis:
-
ED50 Calculation: Plot %RO vs. Log(Dose). The dose achieving 50% occupancy (ED50) is the primary potency metric. For PPCC, an ED50 < 1.0 mg/kg indicates excellent bioavailability and target affinity.
-
Correlation: Compare the ED50 for occupancy with the ED50 for behavioral efficacy (e.g., passive avoidance tasks). A 1:1 correlation strongly suggests the behavior is σ1R-mediated.
-
Washout (Off-Rate): If occupancy persists >24h after plasma clearance, PPCC may exhibit "residence time" driven efficacy, a desirable trait for cognitive enhancers.
Troubleshooting & Quality Control
-
Low Specific Binding: If the window between Vehicle and Haloperidol (NSB) is narrow, the assay is invalid. Ensure [³H]-Pentazocine is fresh and filters are properly soaked in PEI.
-
Dissociation Artifacts: Ex vivo assays assume the drug stays bound during homogenization. If PPCC has a fast off-rate (k_off), occupancy will be underestimated.
-
Solution: Keep all buffers at 4°C and minimize processing time. If dissociation is suspected, perform In Vivo binding (inject tracer into the live animal).
-
References
-
Matsuno, K., et al. (1996). "Sigma receptor affinity and neuroprotective effects of standard ligands." European Journal of Pharmacology. Link
-
Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology. Link
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[1] Link
-
Santa Cruz Biotechnology. "(±)-PPCC oxalate Product Data Sheet." Link
-
TargetMol. "(±)-PPCC Chemical Properties and Sigma-1 Affinity." Link
Sources
Technical Comparison Guide: Verifying the Sigma-1 Agonist Mechanism of (±)-PPCC Oxalate
Executive Summary: The (±)-PPCC Oxalate Profile[1]
(±)-PPCC Oxalate (methyl (1R,2S/1S,2R)-2-[4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate) is a high-affinity, selective Sigma-1 receptor (Sig-1R) agonist .
While the "oxalate" designation refers to its salt form (essential for solubility and stability), the compound's primary biological mechanism is the potent activation of Sig-1R, a chaperone protein at the Mitochondria-Associated ER Membrane (MAM). This activation confers neuroprotection, anti-amnesic effects, and modulation of calcium signaling.
The Challenge: Verifying that a phenotypic effect (e.g., cognitive improvement or cytoprotection) is specifically driven by Sig-1R activation rather than off-target effects (e.g., muscarinic or dopaminergic modulation).
The Solution: This guide details the "Gold Standard" verification protocol using selective Sigma-1 Antagonists (e.g., BD-1047, NE-100) to competitively block the effects of PPCC, thereby isolating the Sig-1R mechanism.
Mechanism of Action: The Sig-1R Pathway[2]
To design a verification experiment, one must understand the signaling cascade PPCC initiates.
-
Binding Affinity (Ki): 1.5 nM (High Selectivity).[3]
-
Downstream Effect: Upon binding PPCC, Sig-1R dissociates from BiP (binding immunoglobulin protein) at the ER membrane. It then chaperones IP3 receptors to stabilize Ca2+ flux into mitochondria, preventing Ca2+ overload and subsequent ROS production or apoptosis.
Visualization: The PPCC Signaling & Blockade Pathway
Figure 1: Mechanism of Action for PPCC and its competitive inhibition by Sigma-1 antagonists.
Comparative Analysis: PPCC vs. Alternatives
When selecting a Sigma-1 agonist for mechanistic studies, (±)-PPCC Oxalate offers distinct advantages in selectivity compared to older generation ligands.
Table 1: Ligand Profile Comparison
| Compound | Role | Sig-1R Affinity (Ki) | Sig-2R Affinity (Ki) | Selectivity Ratio (σ1:σ2) | Key Advantage |
| (±)-PPCC Oxalate | Agonist | 1.5 nM | 50.8 nM | ~34 | High potency; Low muscarinic cross-reactivity. |
| (+)-Pentazocine | Agonist | 3.0 nM | >1,000 nM | High | Classic control, but opioid side effects possible. |
| PRE-084 | Agonist | 2.2 nM | Low | High | Good selectivity, but rapid metabolism. |
| BD-1047 | Antagonist | 0.9 nM | Low | High | The preferred tool for verifying PPCC specificity. |
| NE-100 | Antagonist | 1.0 nM | Low | High | Excellent brain penetrance for in vivo studies. |
Scientific Insight: The ~34-fold selectivity of PPCC for σ1 over σ2 is sufficient for most pharmacological studies, but it is critical to use a highly selective antagonist like BD-1047 to rule out σ2-mediated effects (e.g., direct induction of apoptosis).
Experimental Protocols: The Verification System
To scientifically validate that PPCC acts via the Sigma-1 receptor, you must demonstrate Pharmacological Reversal . If PPCC improves a condition (e.g., memory deficit or oxidative stress), the co-administration of a Sigma-1 antagonist must abolish this improvement.
Protocol A: In Vivo Functional Reversal (Anti-Amnesic Model)
Based on Antonini et al. (2009) and Prezzavento et al. (2008).
Objective: Verify PPCC mechanism in a cognitive deficit model (e.g., scopolamine-induced amnesia or cholinergic lesion).
Experimental Design (4 Groups Required):
-
Vehicle Control: Saline/DMSO (Baseline).
-
Negative Control (Injury): Scopolamine or Lesion + Vehicle.
-
Experimental Group: Injury + (±)-PPCC Oxalate (1 mg/kg).
-
Verification Group: Injury + BD-1047 (3 mg/kg) + (±)-PPCC Oxalate (1 mg/kg).
Step-by-Step Workflow:
-
Pre-treatment: Administer the antagonist (BD-1047) 15–20 minutes prior to the agonist to ensure receptor occupancy.
-
Treatment: Administer (±)-PPCC Oxalate.
-
Challenge: Induce stress (e.g., scopolamine injection) or perform behavioral testing (e.g., Morris Water Maze, Passive Avoidance).
-
Readout:
-
Group 3 should show significant recovery vs. Group 2.
-
Group 4 must show no recovery (statistically similar to Group 2).
-
Result: This "loss of effect" confirms the Sigma-1 mediated mechanism.[4]
-
Protocol B: In Vitro Calcium Stabilization Assay
Relevant for verifying the "Oxalate" aspect if studying mitochondrial protection.
Objective: Prove PPCC prevents ER-mitochondria Ca2+ dysregulation via Sig-1R.
-
Cell Line: CHO cells or Primary Neurons (high Sig-1R expression).
-
Dye Loading: Load cells with Fura-2 (cytosolic Ca2+) or Rhod-2 (mitochondrial Ca2+).
-
Stress Induction: Apply Thapsigargin (depletes ER Ca2+) or Oxalate (if studying renal toxicity models).
-
Treatment Groups:
-
Control
-
Stressor + PPCC (10 µM)
-
Stressor + BD-1047 (10 µM) + PPCC (10 µM)
-
-
Data Analysis:
-
PPCC should blunt the cytosolic Ca2+ spike or preserve mitochondrial membrane potential.
-
Co-incubation with BD-1047 should restore the high Ca2+ spike/toxicity seen in the stressor-only group.
-
Visualization: Expected Data Output
Figure 2: Logic flow for interpreting the pharmacological reversal assay.
Technical Note on "Oxalate" Toxicity
While "(±)-PPCC Oxalate" refers to the drug salt, researchers investigating calcium oxalate kidney stones can also utilize this mechanism. Sigma-1 activation protects mitochondria from the oxidative stress induced by oxalate crystals in renal epithelial cells.
-
Hypothesis: PPCC (the drug) may protect against Oxalate (the toxin).
-
Verification: If PPCC reduces oxalate-induced cell death, and BD-1047 blocks this protection, you have proven that Sigma-1 signaling is the specific protective pathway against oxalate toxicity.
References
-
Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961. Link
-
Prezzavento, O., et al. (2008). A new sigma ligand, (±)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect. Life Sciences, 82(11-12), 549-553. Link
-
Antonini, V., et al. (2009). Anti-amnesic properties of (±)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats.[5] Journal of Neurochemistry, 109(3), 744-754.[5] Link
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies Targeting Mitochondrial Calcium Signaling: A New Hope for Neurological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
benchmark studies of PPCC oxalate in sigma-2 receptor assays
This guide provides a technical benchmark analysis of (±)-PPCC oxalate , positioning it within the landscape of Sigma-2 (
Focus: Selectivity Profiling, Affinity Benchmarking, and Functional Divergence Product Identity: (±)-PPCC oxalate (CAS: 1781628-91-8)
Executive Summary
(±)-PPCC oxalate is a synthetic piperidine derivative primarily characterized as a selective Sigma-1 receptor agonist (
Unlike "true"
Chemical & Pharmacological Profile
Structural Identity
-
Chemical Name: (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester oxalate.
-
Molecular Mechanism:
-
Receptor: Agonist (Chaperone activation,
mobilization). - Receptor (TMEM97): Moderate affinity binder (Functional antagonist/weak partial agonist in some contexts).
-
Receptor: Agonist (Chaperone activation,
Benchmark Data: Affinity Comparison
The following table benchmarks PPCC oxalate against gold-standard
| Ligand | Selectivity Ratio | Primary Class | ||
| PPCC Oxalate | 1.5 | 50.8 | ||
| PB28 | 13.0 | 0.38 | ||
| Siramesine | 17.0 | 0.12 | ||
| DTG | 31.0 | 28.0 | Non-selective (~1:1) | Pan-Sigma Ligand |
| (+)-Pentazocine | 3.0 | >1,000 |
Data Source: Aggregated from Prezzavento et al. (J. Med. Chem.) and Tocris Bioscience profiling.
Functional Benchmarks: Divergent Pathways
In functional assays, PPCC oxalate behaves fundamentally differently from
A. Cytotoxicity vs. Neuroprotection[1]
-
Sigma-2 Phenotype (e.g., PB28): Induces lysosomal membrane permeabilization (LMP), reactive oxygen species (ROS) generation, and apoptosis in cancer cells (e.g., MCF7, Panc-1).
-
PPCC Phenotype:
-
In Neurons: Exerts anti-amnesic effects and reverses cholinergic deficits (Sigma-1 mediated).
-
In Cancer Cells: Typically exhibits significantly lower cytotoxicity than PB28 or Siramesine. If cytotoxicity is observed at high concentrations (>50
M), it likely indicates off-target cross-reactivity.
-
B. Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by PPCC versus standard
Caption: Divergent signaling: PPCC drives Sigma-1 survival pathways, while Sigma-2 ligands drive apoptotic pathways.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding (Sigma-2 Specific)
To determine if a novel compound binds
Materials:
-
Radioligand:
-DTG (Universal Sigma ligand). -
Masking Agent: (+)-Pentazocine (Saturates
sites). -
Tissue Source: Rat liver membrane homogenates (Rich in
).
Workflow:
-
Preparation: Thaw rat liver membranes and resuspend in 50 mM Tris-HCl (pH 8.0).
-
Masking: Add 100 nM (+)-Pentazocine to all wells. This blocks
receptors (where PPCC normally binds). -
Competition:
-
Add
-DTG (3 nM final concentration). -
Add increasing concentrations of PPCC oxalate (
M to M).
-
-
Incubation: Incubate for 120 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Plot displacement curves.
-
Expected Result: PPCC should show a displacement curve shifted to the right (higher
) compared to PB28, reflecting its lower affinity (50.8 nM) for the site.
-
Protocol 2: Functional Selectivity Viability Assay
This assay distinguishes PPCC (non-toxic/protective) from true
Workflow:
-
Seeding: Seed MCF7 or Panc-1 cells (5,000 cells/well) in 96-well plates.
-
Treatment:
-
Group A (Control): Vehicle (DMSO < 0.1%).
-
Group B (Sigma-2 Benchmark): PB28 (10
M). -
Group C (Test): PPCC Oxalate (10
M and 50 M).
-
-
Incubation: 24 to 48 hours at 37°C.
-
Readout: MTT or CellTiter-Glo assay.
-
Interpretation:
-
PB28: Expect >50% reduction in viability (Cytotoxicity).
-
PPCC (10
M): Expect minimal reduction (<10%) in viability. -
Causality: If PPCC induces death at 50
M, it confirms cross-reactivity with at high doses.
-
References
-
Prezzavento, O., et al. (2007). "Novel sigma receptor ligands: synthesis and biological profile." Journal of Medicinal Chemistry, 50(5), 951-958. Link
-
Abate, C., et al. (2010). "Interaction of sigma-2 receptor ligands with the P-glycoprotein."[1] Future Medicinal Chemistry, 2(3). Link
-
Tocris Bioscience. "(±)-PPCC oxalate Product Information." Tocris.com. Link
-
Zeng, C., et al. (2019).[2] "Sigma-2 receptor/TMEM97 and PGRMC1 do not mediate sigma-2 ligand-induced cytotoxicity."[3] Journal of Pharmacology and Experimental Therapeutics. Link
-
Antonini, V., et al. (2009).[4] "Anti-amnesic properties of (+/-)-PPCC, a novel sigma receptor ligand, on cognitive dysfunction induced by selective cholinergic lesion in rats."[4] Journal of Neurochemistry, 109(3), 744-754.[4][5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal & Safety Protocol: (+/-)-PPCC Oxalate
Executive Summary & Core Directive
(+/-)-PPCC Oxalate (CAS: 1781628-91-8) is a high-affinity, selective Sigma-1 (
CRITICAL PROHIBITION: Under no circumstances should this compound, its solutions, or contaminated glassware washings be discharged into municipal sewer systems. The biological persistence and specific receptor affinity of this compound pose significant ecological risks. High-temperature chemical incineration is the mandatory disposal route.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of the compound is the first step in effective containment.
| Property | Specification | Operational Implication |
| Chemical Name | (±)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate oxalate | Bioactive Agent : Treat as a neuroactive substance. |
| Molecular Weight | 469.53 g/mol | Stoichiometry calculations for neutralization (if applicable). |
| Solubility | DMSO (100 mM), Ethanol (10 mM) | Spill Cleanup : Do not use water initially for powder spills; use organic solvents for final decontamination. |
| Primary Hazard | Acute Toxicity (Oral/Dermal), CNS Modulation | PPE : Double nitrile gloves and respiratory protection are non-negotiable. |
| Appearance | White to off-white solid | Hard to detect on white bench surfaces; use contrasting bench mats. |
Mechanistic Safety Context
(+/-)-PPCC acts as a potent agonist at the
Personal Protective Equipment (PPE) Matrix
Adhere to the "Universal Precaution" standard for research chemicals with incomplete chronic toxicology data.
-
Respiratory: NIOSH-approved N95 respirator (minimum) or P100 HEPA filter if handling open powder outside a fume hood (not recommended).
-
Dermal: Double-gloving (Nitrile/Nitrile). Change outer gloves immediately upon suspected contamination.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for solution handling.
-
Clothing: Standard lab coat (buttoned) and long pants. Tyvek sleeves recommended for stock solution preparation.
Spill Response Protocols
Scenario A: Solid Powder Spill
Objective: Prevent aerosolization. Do NOT dry sweep.
-
Evacuate & Isolate: Clear the immediate area.
-
Dampen: Gently cover the spill with paper towels dampened with Ethanol (70%) . This prevents dust generation.
-
Collect: Scoop the damp towels and powder into a wide-mouth hazardous waste jar.
-
Clean: Wipe the surface 3x with Ethanol, followed by a soap/water rinse.
-
Dispose: All cleanup materials go into the Solid Hazardous Waste stream (Incineration).
Scenario B: Liquid Solution Spill (DMSO/Ethanol)
Objective: Contain migration and prevent dermal absorption (DMSO penetrates skin rapidly, carrying the ligand with it).
-
Absorb: Immediately place absorbent pads (vermiculite or polypropylene mats) over the liquid.
-
Neutralize (Surface): Once bulk liquid is removed, scrub area with a mild surfactant.
-
Verify: Check for residue.
-
Dispose: Place soaked pads into Liquid/Solid Hazardous Waste bags.
Decision Logic: Spill Response
Figure 1: Decision logic for immediate spill containment, prioritizing aerosol suppression for solids and dermal protection for liquids.
Waste Management & Final Disposal
The disposal pathway for this compound is strictly regulated. It must be destroyed via thermal oxidation to break down the stable piperidine and cyclopropane rings.
Waste Stream Segregation[5]
| Waste Type | Description | Container Type | Labeling Code (Example) |
| Solid Waste | Contaminated gloves, weigh boats, paper towels, trace powder. | Clear plastic hazardous waste bag (6 mil) inside a rigid container. | HAZ-TOX-SOL |
| Liquid Waste | Stock solutions (DMSO/EtOH), HPLC waste, mother liquors. | HDPE or Glass Carboy (Secondary containment required). | HAZ-TOX-LIQ |
| Sharps | Contaminated needles/syringes used for injection. | Rigid Red Sharps Container. | BIO-CHEM-SHARPS |
The "Red Bag" Protocol
-
Labeling: All containers must be labeled with the full chemical name: "this compound" . Do not use abbreviations like "PPCC" alone, as waste handlers may not recognize the hazard.
-
RCRA Classification: While not explicitly P-listed, treat as a Toxic Waste characteristic.
-
Destruction: The waste manifest must specify Incineration .
Operational Workflow: Waste Lifecycle
Figure 2: Chain of custody for (+/-)-PPCC waste, ensuring zero environmental release.
References & Authority
-
Tocris Bioscience. this compound Product Safety & Data Sheet. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Sigma-1 Receptor Ligands. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from
Sources
Personal protective equipment for handling (+/-)-PPCC oxalate
Version: 1.0 | Classification: High Potency Bioactive Compound (HPBC)[1]
Part 1: Immediate Hazard Assessment & Compound Profile
Compound Identity:
-
Chemical Name: (1R,2S)-rel-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester oxalate[1]
-
CAS Number: 1781628-91-8[1]
-
Molecular Weight: 469.53 g/mol [1]
-
Physical State: White to off-white solid powder[1]
Risk Profile: The "Nanomolar" Rule
this compound is a Sigma-1 (
-
Pharmacological Hazard: Compounds with single-digit nanomolar affinity are biologically active at extremely low doses (microgram range).[1] Inhalation of airborne dust during weighing can result in physiologically active systemic exposure.
-
CNS Effects: Known to modulate cognitive function, memory, and nociception. It antagonizes kappa-opioid receptor-mediated effects [3].[1] Accidental exposure may result in altered mental status, CNS stimulation, or unpredictable psychotropic effects.
-
Chemical Hazard: As an oxalate salt, the compound may cause mild irritation to mucous membranes upon contact, but the primary risk is systemic pharmacological toxicity .
Part 2: Hierarchy of Controls & Personal Protective Equipment (PPE)
This protocol utilizes a Self-Validating Safety System . If any layer of this hierarchy fails (e.g., a glove tear), the next layer (engineering control) must already be in place to prevent exposure.
Engineering Controls (Primary Barrier)[1]
-
Solid Handling: Mandatory use of a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) for all open-powder handling.[1]
-
Static Control: Oxalate salts are often electrostatic. Use an anti-static gun or ionizer bar inside the hood before weighing to prevent powder "fly-off."[1]
-
HEPA Filtration: Ensure exhaust is HEPA-filtered if available, to prevent environmental release of potent dust.[1]
Personal Protective Equipment (Secondary Barrier)
Do not rely on standard latex gloves. Use the following specification:
| PPE Component | Specification | Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer, 4 mil inner) | Provides visual breach detection.[1] Nitrile offers excellent resistance to the DMSO/Ethanol solvents used for dissolution. |
| Respiratory | N95 / P100 (if outside hood) | Critical: If weighing must occur outside a hood (strongly discouraged), a fit-tested P100 respirator is the absolute minimum.[1] Inside a functioning hood, no respirator is required, but an N95 is recommended as a backup. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for potent powders that can drift.[1] Goggles seal the ocular route of entry. |
| Body Protection | Tyvek® Lab Coat / Sleeve Covers | Disposable sleeves (Tyvek or PE) prevent powder accumulation on reusable lab coat cuffs—a common cross-contamination vector.[1] |
PPE Workflow Diagram (DOT)
Caption: Sequential donning procedure to ensure a hermetic seal against potent dust exposure.
Part 3: Operational Protocols
Protocol A: Safe Weighing & Solubilization
Objective: Prepare a stock solution without generating airborne dust.
-
Preparation:
-
Place a pre-weighed scintillation vial and a disposable spatula inside the fume hood.
-
Line the work surface with an absorbent, plastic-backed pad (e.g., Benchkote) to capture potential spills.
-
Solvent Choice: this compound is soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM) [4].[1] Avoid water for initial stock preparation as solubility is lower.
-
-
Weighing (Difference Method):
-
Do not insert the spatula into the source container if possible. Instead, tap the source container gently to dispense powder into the pre-weighed vial.
-
If a spatula is used, treat it as highly contaminated. Wipe it with a DMSO-soaked Kimwipe inside the hood before removing it from the containment zone.[1]
-
-
Solubilization:
-
Add the solvent (DMSO recommended for stability) immediately after weighing to trap the dust in liquid form.
-
Cap the vial tightly and vortex inside the hood.
-
Labeling: Mark the vial clearly with "High Potency - Sigma Agonist" and the concentration.
-
Protocol B: Spill Response Logic
Scenario: You have spilled this compound powder on the benchtop.
Caption: Decision matrix for containing and cleaning spills based on physical state.[1][2][6]
Part 4: Waste Disposal & Decontamination
Chemical Waste:
-
Segregation: Do not mix with general organic waste if possible. Segregate into a "High Potency / Toxic" waste stream.
-
Inactivation: There is no specific chemical inactivation protocol (e.g., bleach) guaranteed to destroy the sigma-ligand pharmacophore.[1] Incineration is the only validated disposal method.
Decontamination of Glassware:
-
Rinse glassware with DMSO or Ethanol first (to solubilize residues).
-
Collect this first rinse as hazardous waste.
-
Follow with a triple rinse of soap and water.
Part 5: Emergency Response
In Case of Exposure:
-
Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel that the patient may have been exposed to a potent CNS-active sigma receptor agonist. [1]
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin, as it may enhance transdermal absorption of the compound.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.
-
Ingestion: Do not induce vomiting unless instructed by Poison Control.
Medical Note: (+/-)-PPCC is a sigma-1 agonist.[1][5][6] Overdose symptoms are not well-defined in humans but may resemble stimulant overdose or serotonergic dysregulation. Supportive care is the primary treatment.
References
-
Prezzavento, O., et al. (2007). Novel sigma receptor ligands: synthesis and biological profile. Journal of Medicinal Chemistry, 50(5), 951-961.[1]
-
Prezzavento, O., et al. (2008). A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect.[1] Life Sciences, 82(11-12), 549-553.[1]
Sources
- 1. SmallMolecules.com | (±)-PPCC oxalate (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SmallMolecules.com | (±)-PPCC oxalate (10mg) from Apexbio | SmallMolecules.com [smallmolecules.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (±)-PPCC oxalate | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
